4-Bromo-2,5-difluorobenzonitrile
Description
The exact mass of the compound 4-Bromo-2,5-difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQHIRFLYNDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566548 | |
| Record name | 4-Bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133541-45-4 | |
| Record name | 4-Bromo-2,5-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorobenzonitrile is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzonitrile core, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and its significant applications in the development of novel therapeutics, including GPR119 agonists and NaV1.7 inhibitors.
Physicochemical Properties
4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 133541-45-4 | |
| Molecular Formula | C₇H₂BrF₂N | [2][3] |
| Molecular Weight | 218.00 g/mol | [2] |
| Appearance | Off-white to faint lemon crystalline powder | [4] |
| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
| Purity | Typically ≥95% | [5] |
Synthesis
A common and effective method for the preparation of 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding benzamide, which is synthesized from 4-bromo-2,5-difluorobenzoic acid. A detailed experimental protocol for this two-step synthesis is provided below.
Synthesis of 4-Bromo-2,5-difluorobenzaldehyde (Precursor)
A precursor for the synthesis of the corresponding benzoic acid is 4-Bromo-2,5-difluorobenzaldehyde. A representative experimental protocol for its synthesis is as follows:
Experimental Protocol:
-
To a solution of 1,4-dibromo-2,5-difluorobenzene (2 g, 7.35 mmol) in dry diethyl ether at -78°C under a nitrogen atmosphere, n-butyl lithium (3.6 ml, 7.7 mmol) is added dropwise.
-
The resulting mixture is stirred at -78°C for 30 minutes.
-
N,N-Dimethylformamide (DMF) (0.85 ml, 11.03 mmol) in dry tetrahydrofuran (THF) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of 5% ethyl acetate in hexane.
-
Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexane) to yield the final product.[6]
Synthesis of 4-Bromo-2,5-difluorobenzonitrile
Experimental Protocol:
-
A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and N,N-dimethylformamide (DMF) (0.87 mL) is stirred at 80°C for 1.5 hours.
-
The reaction mixture is then cooled to room temperature and evaporated in vacuo to remove excess thionyl chloride.
-
The resulting residue is dissolved in chloroform (300 mL).
-
To this solution, 28 wt% aqueous ammonia (300 mL) is added dropwise at 5°C.
-
The mixture is stirred at 5°C for 30 minutes.
-
The product, 4-bromo-2,5-difluorobenzamide, is extracted with chloroform.
-
The organic layer is dried and the desiccant is removed by filtration.
-
The filtrate is evaporated in vacuo to yield a pale yellow solid of 4-bromo-2,5-difluorobenzamide.
-
A mixture of the obtained 4-bromo-2,5-difluorobenzamide and phosphoryl chloride (195 mL) is stirred at 80°C for 2 hours.
-
The reaction mixture is cooled to room temperature and then evaporated in vacuo.
-
The resulting residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 30 minutes.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine, then dried.
-
The desiccant is removed by filtration, and the filtrate is evaporated in vacuo to obtain 4-bromo-2,5-difluorobenzonitrile.
Spectroscopic Data
The structural confirmation of 4-Bromo-2,5-difluorobenzonitrile is achieved through various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopy | Data |
| ¹H NMR | Spectral data for this compound is available, though specific peak assignments require access to the spectrum.[7] |
| ¹³C NMR | Spectral data for this compound is available. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.[7] |
| FT-IR | Key vibrational bands are expected for the C≡N (nitrile) stretch, C-Br stretch, C-F stretch, and aromatic C-H and C=C stretches.[7] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine. |
Applications in Drug Development
4-Bromo-2,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of pharmacologically active molecules targeting significant biological pathways.
GPR119 Agonists for Type 2 Diabetes
4-Bromo-2,5-difluorobenzonitrile is a precursor in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a promising target for the treatment of type 2 diabetes.[8][9]
Signaling Pathway:
Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[10][11]
NaV1.7 Inhibitors for Pain Management
This versatile building block is also utilized in the synthesis of selective inhibitors of the voltage-gated sodium channel NaV1.7.[12][13] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[14]
Signaling Pathway:
NaV1.7 channels are highly expressed in peripheral nociceptive (pain-sensing) neurons.[15] They play a critical role in amplifying sub-threshold depolarizations in response to noxious stimuli, thereby setting the threshold for action potential generation.[13] The propagation of these action potentials along the sensory nerve to the spinal cord and then to the brain results in the perception of pain. Selective inhibition of NaV1.7 can therefore dampen the pain signal at its origin without affecting other essential neuronal functions.[16]
Safety and Handling
4-Bromo-2,5-difluorobenzonitrile is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling and use.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-Bromo-2,5-difluorobenzonitrile is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility in the development of potential treatments for type 2 diabetes and chronic pain highlights its importance to the scientific and research community. The detailed information provided in this guide serves as a foundational resource for professionals working with this compound, enabling further innovation and discovery.
References
- 1. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 6. Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde [benchchem.com]
- 7. 4-bromo-2,5-difluorobenzonitrile(133541-45-4) 1H NMR [m.chemicalbook.com]
- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 9. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physoc.org [physoc.org]
An In-depth Technical Guide to 4-bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 4-bromo-2,5-difluorobenzonitrile, covering its physicochemical properties, synthesis, spectroscopic data, and safety information. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
4-bromo-2,5-difluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2,5-difluorobenzonitrile | [4] |
| CAS Number | 133541-45-4 | [5][6][7] |
| Molecular Formula | C₇H₂BrF₂N | [7][8] |
| Molecular Weight | 218.00 g/mol | [6][7] |
| Physical Form | Off-white to faint lemon crystalline powder | [9] |
| Melting Point | Data not available | |
| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [5][10] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [11] |
| Solubility | Data not available | |
| Purity | Typically ≥95% | [6] |
| Storage | Sealed in a dry place at room temperature | [5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-bromo-2,5-difluorobenzonitrile. While specific experimental spectra are often proprietary to the manufacturer, the expected spectral characteristics are outlined below.
2.1. ¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, two signals corresponding to the two aromatic protons would be expected. Due to the fluorine and bromine substituents, these signals would appear as complex multiplets in the aromatic region of the spectrum.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles (approximately 110-125 ppm). The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms.
2.3. FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile stretch) | 2220 - 2260 |
| C-F (Aromatic) | 1000 - 1400 |
| C-Br (Aromatic) | 500 - 600 |
| C=C (Aromatic ring) | 1450 - 1600 |
| C-H (Aromatic) | 3000 - 3100 |
Synthesis
4-bromo-2,5-difluorobenzonitrile is commonly synthesized from 4-bromo-2,5-difluorobenzaldehyde.[9] The reaction involves the conversion of the aldehyde functional group to a nitrile. A general and effective method for this transformation is the reaction with hydroxylamine-O-sulfonic acid in an aqueous acidic medium.
3.1. Reaction Scheme
The overall synthesis can be depicted as follows:
Caption: Synthesis of 4-bromo-2,5-difluorobenzonitrile.
3.2. Proposed Reaction Mechanism
The reaction is believed to proceed through the initial formation of an oxime intermediate from the aldehyde and hydroxylamine-O-sulfonic acid. This is followed by an acid-catalyzed dehydration (a Beckmann-type rearrangement) to yield the final nitrile product.
Caption: Proposed reaction mechanism for nitrile synthesis.
Experimental Protocols
4.1. Synthesis of 4-bromo-2,5-difluorobenzonitrile (General Procedure)
This protocol is based on general methods for the conversion of aldehydes to nitriles using hydroxylamine-O-sulfonic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as aqueous formic acid or acidic water.
-
Addition of Reagent: To the stirred solution, add hydroxylamine-O-sulfonic acid (approximately 1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-bromo-2,5-difluorobenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
4.2. Spectroscopic Characterization (General Procedures)
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The FT-IR spectrum is obtained using a Fourier-transform infrared spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
Applications in Research and Development
4-bromo-2,5-difluorobenzonitrile is a key intermediate in the synthesis of various high-value organic molecules.
-
Pharmaceutical Intermediates: Its structure, featuring multiple reactive sites (bromo, fluoro, and nitrile groups), makes it an ideal starting material for the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1][2]
-
Materials Science: The presence of fluorine atoms can impart unique properties such as thermal stability and altered electronic characteristics, making it a valuable precursor for the development of specialty chemicals and advanced materials.[1][2]
-
Coupling Reactions: The bromo substituent allows for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse functionalities.
Safety and Handling
4-bromo-2,5-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
6.1. Hazard Identification
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Harmful if swallowed (H302) |
| Acute Toxicity, Dermal | Harmful in contact with skin (H312) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |
| Acute Toxicity, Inhalation | Harmful if inhaled (H332) |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) |
6.2. Recommended Handling Procedures
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
6.3. First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Workflow
The following diagram illustrates a typical workflow from synthesis to characterization and application of 4-bromo-2,5-difluorobenzonitrile.
Caption: General workflow for 4-bromo-2,5-difluorobenzonitrile.
References
- 1. scbt.com [scbt.com]
- 2. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]
- 4. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 6. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 9. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 10. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: A Key Intermediate in Pharmaceutical Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a crucial chemical intermediate in the field of medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules.
Core Compound Data
4-Bromo-2,5-difluorobenzonitrile is a substituted benzonitrile with the chemical formula C₇H₂BrF₂N.[1] Its key quantitative and qualitative properties are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Reference |
| Molecular Weight | 218.00 g/mol | [1][2] |
| Molecular Formula | C₇H₂BrF₂N | [1][2] |
| CAS Number | 133541-45-4 | [2] |
| Physical Form | Solid, crystalline powder | [3][4] |
| Color | Off-white to faint lemon | [3] |
| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][3] |
| Purity | Typically ≥95% | [5][6] |
Spectroscopic Data
While specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are frequently referenced by commercial suppliers, publicly accessible databases do not provide detailed spectra for 4-Bromo-2,5-difluorobenzonitrile. Researchers are advised to obtain lot-specific certificates of analysis for detailed analytical data.
Synthesis and Experimental Protocols
4-Bromo-2,5-difluorobenzonitrile is primarily used as a synthetic intermediate. A common laboratory-scale synthesis involves the dehydration of 4-bromo-2,5-difluorobenzamide, which is derived from 4-bromo-2,5-difluorobenzoic acid. The following is a representative experimental protocol.
Synthesis of 4-Bromo-2,5-difluorobenzonitrile from 4-Bromo-2,5-difluorobenzoic acid
This two-step procedure involves the formation of the amide followed by dehydration to the nitrile.
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide
-
Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromo-2,5-difluorobenzoic acid (1 equivalent), thionyl chloride (3.1 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.
-
Acid Chloride Formation: The mixture is stirred and heated to 80 °C for approximately 1.5 hours. The reaction progress can be monitored by standard techniques.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in a suitable solvent like chloroform.
-
Amidation: The solution of the acid chloride is then slowly added to a cooled (5 °C) concentrated aqueous ammonia solution (28 wt%).
-
Isolation: The resulting mixture is stirred at 5 °C for 30 minutes. The product, 4-bromo-2,5-difluorobenzamide, is then extracted with chloroform, and the organic layer is dried and concentrated to yield the solid amide.
Step 2: Dehydration to 4-Bromo-2,5-difluorobenzonitrile
-
Reaction Setup: The crude 4-bromo-2,5-difluorobenzamide from the previous step is mixed with a dehydrating agent such as phosphoryl chloride.
-
Dehydration Reaction: The mixture is heated to 80 °C for 2 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is carefully treated with diethyl ether and ice-water, followed by stirring for 30 minutes. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, then dried.
-
Final Product: The solvent is removed under reduced pressure to yield the final product, 4-bromo-2,5-difluorobenzonitrile, as a solid.
Synthetic Utility and Applications
4-Bromo-2,5-difluorobenzonitrile is not typically investigated for its own biological activity. Instead, its significance lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. The presence of bromine and fluorine atoms, along with the nitrile group, provides multiple reactive sites for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile group.
A notable application is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are being explored as potential therapeutic agents for type 2 diabetes.[7][8][9] GPR119 activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
The following diagram illustrates the synthetic workflow from a common starting material to 4-Bromo-2,5-difluorobenzonitrile, highlighting its position as a key intermediate.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 4. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluorobenzonitrile is a versatile fluorinated aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the nitrile group and the strategically positioned bromine and fluorine atoms—make it an invaluable intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-2,5-difluorobenzonitrile, with a focus on its role in drug discovery and development. Detailed experimental protocols and logical workflow visualizations are included to assist researchers in its practical application.
Core Chemical Properties
4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature, typically appearing as an off-white or pale yellow crystalline powder.[1][2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₇H₂BrF₂N | [2][3][4] |
| Molecular Weight | 218.00 g/mol | [3][4] |
| CAS Number | 133541-45-4 | [2][4][5] |
| Physical Form | Solid, crystalline powder | [1][2] |
| Color | Off-white to faint lemon | [6] |
| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [4][6] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [6] |
| Purity | ≥95% - ≥96% | [2][5] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [4][6] |
| InChI | InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | [2][6] |
| SMILES | N#CC1=CC(F)=C(Br)C=C1F | [3][6] |
Synthesis and Purification
The primary synthetic route to 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding amide, which is derived from 4-bromo-2,5-difluorobenzoic acid. An alternative method starts from 4-Bromo-2,5-difluorobenzaldehyde.
Synthesis from 4-Bromo-2,5-difluorobenzoic Acid
This two-step process involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile.
Caption: Synthesis workflow for 4-Bromo-2,5-difluorobenzonitrile.
Experimental Protocol: Synthesis from 4-Bromo-2,5-difluorobenzoic Acid
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide
-
A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and a catalytic amount of DMF (0.87 mL) is stirred at 80 °C for 1.5 hours.
-
After cooling to room temperature, the excess thionyl chloride is removed in vacuo.
-
The resulting residue is dissolved in chloroform (300 mL) and cooled to 5 °C.
-
28 wt % aqueous ammonia (300 mL) is added dropwise to the solution while maintaining the temperature at 5 °C.
-
The mixture is stirred at 5 °C for an additional 30 minutes.
-
The product is extracted with chloroform, and the combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄).
-
The solvent is removed by rotary evaporation to yield the crude 4-bromo-2,5-difluorobenzamide as a pale yellow solid.[7]
Step 2: Synthesis of 4-Bromo-2,5-difluorobenzonitrile
-
The crude 4-bromo-2,5-difluorobenzamide is mixed with phosphoryl chloride (195 mL).
-
The mixture is stirred at 80 °C for 2 hours.
-
After cooling to room temperature, the mixture is concentrated in vacuo.
-
The residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 30 minutes.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium hydrogen carbonate and brine, then dried.
-
After filtration of the desiccant, the solvent is evaporated in vacuo to yield 4-bromo-2,5-difluorobenzonitrile.[7]
Synthesis from 4-Bromo-2,5-difluorobenzaldehyde
This method involves the formation of an oxime from the aldehyde, followed by dehydration.
Experimental Protocol: Synthesis from 4-Bromo-2,5-difluorobenzaldehyde
-
In a suitable reaction vessel, 4-Bromo-2,5-difluorobenzaldehyde is reacted with hydroxylamine-O-sulfonic acid.[6]
-
The reaction mixture is heated to drive the formation of the oxime intermediate.
-
A dehydrating agent, such as formic acid, is used to convert the oxime to the nitrile.[8] The reaction is typically refluxed for several hours.
-
Upon completion, the reaction mixture is worked up by distillation and subsequent purification.
Purification
Crude 4-Bromo-2,5-difluorobenzonitrile can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, is often effective.[7] Alternatively, for higher purity, column chromatography on silica gel can be employed.[7]
Chemical Reactivity and Applications in Drug Discovery
The reactivity of 4-Bromo-2,5-difluorobenzonitrile is dominated by the chemistry of the aryl bromide and the nitrile functional groups. The fluorine substituents modulate the reactivity of the aromatic ring, making the bromine atom susceptible to various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.
Caption: Role of 4-Bromo-2,5-difluorobenzonitrile in drug discovery.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a flame-dried flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv), the desired aryl or alkyl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
A deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added via syringe.
-
The reaction mixture is heated (typically between 80-110 °C) and stirred for a specified time (usually 12-24 hours), with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equiv).
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv) and the desired primary or secondary amine (1.2-1.5 equiv) are added, followed by an anhydrous, non-polar aprotic solvent such as toluene or dioxane.
-
The reaction vessel is sealed and heated (typically 80-110 °C) with vigorous stirring for 12-24 hours. Reaction progress is monitored by an appropriate analytical technique.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into other functionalities, further expanding the synthetic utility of 4-Bromo-2,5-difluorobenzonitrile. Common transformations include:
-
Hydrolysis to a carboxylic acid or an amide.
-
Reduction to a primary amine.
-
Reaction with organometallic reagents to form ketones.
These transformations allow for the introduction of additional diversity in the molecular scaffolds derived from this building block.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two aromatic protons. Due to the fluorine and bromine substituents, these signals will likely appear as complex multiplets due to ¹H-¹⁹F and ¹H-¹H couplings.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (δ ~115-120 ppm). The six aromatic carbons will show signals in the aromatic region (δ ~110-165 ppm), with their chemical shifts and multiplicities influenced by the attached fluorine and bromine atoms (C-F and C-Br couplings).
FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The C-F stretching vibrations will likely appear as strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of Br, CN, and HF fragments. The exact mass can be used to confirm the elemental composition.
Safety and Handling
4-Bromo-2,5-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Bromo-2,5-difluorobenzonitrile is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and sequential introduction of various molecular fragments, making it a powerful tool in the design and synthesis of novel pharmaceuticals and advanced materials. The experimental protocols and workflows provided in this guide are intended to facilitate its use in research and development, enabling scientists to leverage its full potential in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 6. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,5-difluorobenzonitrile, a key intermediate in various organic synthesis applications. The information is presented to be a valuable resource for professionals in research, development, and pharmaceutical sciences. This compound's unique structure, featuring a benzonitrile core with bromine and fluorine substituents, makes it a versatile building block in the creation of complex molecules.[1]
Core Physical and Chemical Properties
The physical and chemical data for 4-Bromo-2,5-difluorobenzonitrile are summarized in the table below, providing a clear and concise reference for laboratory use.
| Property | Value |
| Molecular Formula | C₇H₂BrF₂N |
| Molecular Weight | 218.00 g/mol |
| CAS Number | 133541-45-4 |
| Appearance | Solid |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg |
| Purity | Typically ≥95% |
| Storage Temperature | Room temperature |
| InChI | 1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
| InChI Key | YIEQHIRFLYNDKP-UHFFFAOYSA-N |
| SMILES | N#CC1=CC(F)=C(Br)C=C1F |
| Topological Polar Surface Area | 23.79 Ų |
| LogP | 2.59898 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting point range is characteristic of a pure substance.
-
Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[2] This tube is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus. The apparatus is heated slowly, and the temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[3] For accurate results, a slow heating rate of about 1-2°C per minute is recommended as the melting point is approached.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[5]
-
Methodology: For small quantities of a liquid, the boiling point can be determined using a fusion tube and an inverted capillary tube.[6] A small amount of the liquid is placed in the fusion tube, and a capillary tube sealed at one end is placed inside with the open end down.[6] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. This temperature is the boiling point.[6] Another common method is simple distillation, where the sample is heated in a distilling flask, and the temperature at which the vapor pressure equals the external pressure is recorded.[7]
Applications in Synthesis
4-Bromo-2,5-difluorobenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals.[1] Its halogenated structure allows for various chemical modifications, making it a valuable precursor for creating more complex molecular architectures. The diagram below illustrates a generalized workflow where this compound serves as a key starting material.
Caption: A generalized synthetic workflow using 4-Bromo-2,5-difluorobenzonitrile.
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Synthesis of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-2,5-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic routes through clear diagrams.
Introduction
4-Bromo-2,5-difluorobenzonitrile (CAS No. 133541-45-4) is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and three different halogen atoms on a benzene ring, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide outlines the most common and effective methods for its preparation.
Synthesis Pathways
There are two primary routes for the synthesis of 4-Bromo-2,5-difluorobenzonitrile: a two-step process starting from 4-bromo-2,5-difluorobenzoic acid and a direct conversion from 4-Bromo-2,5-difluorobenzaldehyde.
Pathway 1: From 4-Bromo-2,5-difluorobenzoic Acid
This pathway involves the conversion of 4-bromo-2,5-difluorobenzoic acid to the corresponding amide, followed by dehydration to yield the target nitrile.
Technical Guide: Spectral Analysis of 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,5-difluorobenzonitrile (CAS No: 133541-45-4), a key intermediate in pharmaceutical and specialty chemical synthesis. This document outlines predicted spectral data based on the compound's structure and provides detailed, representative experimental protocols for acquiring such data.
Core Data Presentation
The following tables summarize the predicted and observed spectral data for 4-Bromo-2,5-difluorobenzonitrile. This data is crucial for the structural elucidation and quality control of the compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.8 - 8.1 | Doublet of Doublets | ~ 8, 5 | Aromatic H |
| ~ 7.6 - 7.9 | Doublet of Doublets | ~ 9, 4 | Aromatic H |
Note: Predicted values are based on the analysis of similar substituted aromatic compounds. The actual spectrum may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 (d, ¹JCF) | C-F |
| ~ 155 - 160 (d, ¹JCF) | C-F |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 115 - 120 | C-Br |
| ~ 110 - 115 | C-CN |
| ~ 105 - 110 | CN |
Note: Predicted values. Carbons attached to fluorine will appear as doublets due to C-F coupling.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2230 - 2210 | Strong | C≡N Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~ 1250 - 1000 | Strong | C-F Stretch |
| ~ 700 - 500 | Medium | C-Br Stretch |
Note: Predicted values based on characteristic group frequencies.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 217/219 | ~100 / ~98 | [M]⁺ (Molecular Ion Peak, Bromine Isotopic Pattern) |
| 191/193 | Variable | [M-CN]⁺ |
| 138 | Variable | [M-Br]⁺ |
| 112 | Variable | [M-Br-CN]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Bromo-2,5-difluorobenzonitrile.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-Bromo-2,5-difluorobenzonitrile sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of 4-Bromo-2,5-difluorobenzonitrile (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Method:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL with an appropriate split ratio.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualizations
The following diagrams illustrate the logical workflow for the spectral characterization of 4-Bromo-2,5-difluorobenzonitrile.
Caption: Workflow for the spectral characterization of a chemical compound.
Caption: 2D representation of 4-Bromo-2,5-difluorobenzonitrile.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,5-difluorobenzonitrile. The information contained herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science by providing precise spectral data, a comprehensive experimental protocol, and a clear visualization of the molecular structure and proton interactions.
¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile exhibits two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. This data was obtained from a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.84 | Doublet of Doublets (dd) | 8.8, 5.2 | H-6 |
| ¹H | 7.49 | Doublet of Doublets (dd) | 8.8, 3.6 | H-3 |
Interpretation of the Spectrum
The ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile is consistent with its substituted benzene structure. The two aromatic protons, H-3 and H-6, are chemically non-equivalent and therefore resonate at different chemical shifts.
-
H-6 Signal (7.84 ppm): This downfield signal is assigned to the proton at the 6-position. Its multiplicity as a doublet of doublets arises from coupling to the adjacent fluorine atom at the 5-position (⁵JHF) and the proton at the 3-position (⁴JHH).
-
H-3 Signal (7.49 ppm): The upfield signal is attributed to the proton at the 3-position. It also appears as a doublet of doublets due to coupling to the adjacent fluorine atom at the 2-position (³JHF) and the proton at the 6-position (⁴JHH).
The observed coupling constants provide further insight into the spatial relationships between the coupled nuclei.
Experimental Protocol
The following is a representative protocol for the acquisition of a ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 4-Bromo-2,5-difluorobenzonitrile.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.
- The probe is tuned and matched for the ¹H frequency.
- Shimming is performed to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
- Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Acquisition Time: An acquisition time of approximately 3-4 seconds is used.
- Spectral Width: A spectral width of -2 to 12 ppm is set.
- Temperature: The experiment is conducted at a constant temperature, typically 298 K.
4. Data Processing:
- The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The spectrum is referenced to the TMS signal at 0.00 ppm.
- Integration of the signals is performed to determine the relative number of protons.
- Peak picking is carried out to determine the precise chemical shifts and coupling constants.
Visualization of Proton Relationships
The following diagram, generated using the DOT language, illustrates the structure of 4-Bromo-2,5-difluorobenzonitrile and the coupling interactions between the aromatic protons and the adjacent fluorine atoms.
In-depth Technical Guide: ¹³C NMR of 4-Bromo-2,5-difluorobenzonitrile
A comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for 4-Bromo-2,5-difluorobenzonitrile remains a subject of specialized research interest. Despite extensive investigation across publicly available spectral databases, academic literature, and patent filings, the specific experimental ¹³C NMR data, including chemical shifts and coupling constants for this compound, is not readily accessible in the public domain.
This guide, therefore, serves to provide a foundational understanding of the principles and expected spectral characteristics of 4-Bromo-2,5-difluorobenzonitrile, alongside a standardized experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds.
Predicted ¹³C NMR Spectral Characteristics
The structure of 4-Bromo-2,5-difluorobenzonitrile features a benzene ring with four different substituents: a bromine atom, two fluorine atoms, and a nitrile group. This substitution pattern results in seven distinct carbon environments, each of which is expected to produce a unique signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by the electronic effects (both inductive and resonance) of the neighboring substituents.
Table 1: Predicted ¹³C NMR Data for 4-Bromo-2,5-difluorobenzonitrile
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| C1 (-CN) | ~115 | Singlet | - |
| C2 (-CF) | ~160 | Doublet of Doublets | ¹J(C-F) ≈ 250, ³J(C-F) ≈ 5-10 |
| C3 (-CH) | ~120 | Doublet of Doublets | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 5-10 |
| C4 (-CBr) | ~110 | Doublet | ³J(C-F) ≈ 5-10 |
| C5 (-CF) | ~158 | Doublet of Doublets | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 20-25 |
| C6 (-CH) | ~125 | Doublet | ²J(C-F) ≈ 20-25 |
| -C N | ~118 | Singlet | - |
Note: The data presented in this table is predictive and based on established principles of NMR spectroscopy and known substituent effects on benzene rings. Actual experimental values may vary.
Experimental Protocol for ¹³C NMR Spectroscopy
To obtain high-quality ¹³C NMR data for 4-Bromo-2,5-difluorobenzonitrile, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of 4-Bromo-2,5-difluorobenzonitrile in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Ensure the sample is at a constant and known temperature (e.g., 298 K).
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: A spectral width of approximately 250 ppm (centered around 120 ppm) is typically sufficient for aromatic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for obtaining quantitative data, especially for quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is reasonable.
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals if quantitative analysis is required.
Visualization of Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of 4-Bromo-2,5-difluorobenzonitrile and the logical workflow for its NMR analysis.
Caption: Molecular structure of 4-Bromo-2,5-difluorobenzonitrile.
Caption: Workflow for ¹³C NMR data acquisition and analysis.
FT-IR Analysis of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2,5-difluorobenzonitrile. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows to guide researchers in their analytical endeavors.
Introduction to FT-IR Spectroscopy of 4-Bromo-2,5-difluorobenzonitrile
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule like 4-Bromo-2,5-difluorobenzonitrile is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FT-IR spectrum is a plot of this absorption, providing a unique molecular "fingerprint."
The structure of 4-Bromo-2,5-difluorobenzonitrile comprises several key functional groups whose characteristic vibrations can be identified in the FT-IR spectrum: the nitrile group (-C≡N), the carbon-bromine bond (C-Br), two carbon-fluorine bonds (C-F), and the aromatic benzene ring. The positions of these absorption bands are influenced by the electronic effects of the substituents on the aromatic ring.
Predicted FT-IR Spectral Data
While a publicly available, fully assigned FT-IR spectrum for 4-Bromo-2,5-difluorobenzonitrile is not readily accessible, a predictive summary of expected absorption bands can be compiled based on characteristic frequencies for its constituent functional groups. The table below summarizes these expected vibrational modes and their approximate wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2240-2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |
| 1600-1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1250-1000 | C-F Stretch | Aryl Fluoride | Strong |
| 900-675 | C-H "oop" (out-of-plane) bend | Aromatic Ring | Strong |
| 690-515 | C-Br Stretch | Aryl Bromide | Medium to Strong |
Note: The exact positions of the peaks can be influenced by the substitution pattern on the aromatic ring and the physical state of the sample. Aromatic nitriles typically show a strong and sharp absorption band for the C≡N stretching vibration in the region of 2220-2260 cm⁻¹. Conjugation with the aromatic ring tends to shift this absorption to a slightly lower wavenumber.[3][4] The C-F and C-Br stretching vibrations in aromatic compounds are expected in the fingerprint region of the spectrum.[5]
Experimental Protocols
As 4-Bromo-2,5-difluorobenzonitrile is a solid crystalline powder, two primary methods are suitable for its FT-IR analysis: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.[6][7]
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the mid-IR region.[1][8]
Methodology:
-
Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven to eliminate any absorbed moisture, which can interfere with the spectrum.[9]
-
Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of 4-Bromo-2,5-difluorobenzonitrile to a fine powder.[9] Add approximately 200-300 mg of the dried KBr powder.[9] Gently but thoroughly mix the two powders until a homogeneous mixture is achieved.[9] The sample concentration should be around 0.2% to 1% by weight.[9]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[9] This will form a thin, transparent, or translucent pellet.[9]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected for background correction.
Attenuated Total Reflectance (ATR) Method
ATR is a popular and convenient method that requires minimal sample preparation.[6][10][11] It is a non-destructive technique ideal for analyzing solid powders.[6]
Methodology:
-
Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[6] Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the 4-Bromo-2,5-difluorobenzonitrile powder directly onto the ATR crystal.[6]
-
Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal, ensuring good contact.[6]
-
Spectral Acquisition: Acquire the FT-IR spectrum of the sample.
-
Cleaning: After analysis, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[6]
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical relationship between the functional groups of 4-Bromo-2,5-difluorobenzonitrile and their expected spectral regions.
Caption: Experimental workflow for the FT-IR analysis of a solid sample.
Caption: Functional groups and their corresponding IR absorption regions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. jascoinc.com [jascoinc.com]
- 3. scribd.com [scribd.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. edinst.com [edinst.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. mt.com [mt.com]
Mass Spectrometry of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry of 4-Bromo-2,5-difluorobenzonitrile (C₇H₂BrF₂N), a key intermediate in pharmaceutical synthesis.[1] This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Introduction
4-Bromo-2,5-difluorobenzonitrile is a halogenated aromatic compound with a molecular weight of 218.00 g/mol .[2][3][4] Its structure, featuring bromine and fluorine atoms alongside a nitrile group, results in a distinct mass spectrometric behavior. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices. Electron Ionization (EI) is a common and effective method for the analysis of such volatile and thermally stable organic compounds, providing detailed structural information through extensive fragmentation.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2,5-difluorobenzonitrile is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₂BrF₂N | [2][3] |
| Molecular Weight | 218.00 g/mol | [2][3][4] |
| Exact Mass | 216.93387 Da | [3] |
| IUPAC Name | 4-bromo-2,5-difluorobenzonitrile | [3][7] |
| CAS Number | 133541-45-4 | [2][8] |
Mass Spectrometry Data
Under Electron Ionization (EI), 4-Bromo-2,5-difluorobenzonitrile undergoes characteristic fragmentation. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in isotopic clusters for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.
Key Mass Spectral Peaks
The most significant mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of 4-Bromo-2,5-difluorobenzonitrile are summarized in Table 2.
| m/z | Proposed Fragment Ion | Relative Abundance | Notes |
| 217/219 | [C₇H₂BrF₂N]⁺ | High | Molecular ion peak (M⁺) exhibiting the characteristic bromine isotope pattern. |
| 199/201 | [C₇H₂F₂N]⁺ | Top Peak | Loss of a bromine radical. The peak at m/z 199 is noted as the top peak in GC-MS data.[9] |
| 120 | [C₆H₂F]⁺ | 3rd Highest | Proposed loss of Br and FCN from the molecular ion. The peak at m/z 120 is noted as the third highest peak.[9] |
| 138 | [C₇H₂F₂N - Br]⁺ | Moderate | Loss of a bromine radical from the molecular ion. |
Proposed Fragmentation Pathway
The fragmentation of 4-Bromo-2,5-difluorobenzonitrile under EI conditions is initiated by the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation events are dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. The proposed fragmentation pathway is illustrated in the diagram below.
The primary fragmentation step is the loss of a bromine radical (Br•) from the molecular ion to form the stable cation at m/z 138. Further fragmentation can occur through the loss of hydrogen fluoride (HF) or the nitrile group. The formation of the fragment at m/z 120 likely involves a more complex rearrangement and fragmentation process.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard operating procedure for the analysis of 4-Bromo-2,5-difluorobenzonitrile using GC-MS.
5.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
5.2. Materials and Reagents
-
Sample: 4-Bromo-2,5-difluorobenzonitrile (≥95% purity)[8]
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Inert Gas: Helium (99.999% purity)
5.3. GC Conditions
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
5.4. MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
5.5. Sample Preparation
-
Prepare a 100 µg/mL stock solution of 4-Bromo-2,5-difluorobenzonitrile in the chosen solvent.
-
Perform serial dilutions to prepare working standards of 1 µg/mL and 10 µg/mL.
-
Transfer 1 mL of the final solution to a 2 mL autosampler vial for analysis.
Logical Workflow for Compound Identification
The general workflow for the identification and characterization of an unknown compound, such as a potential impurity or metabolite related to 4-Bromo-2,5-difluorobenzonitrile, is outlined below.
References
- 1. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 8. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 9. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorobenzonitrile is a key building block in modern medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a difluorinated phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceuticals and specialty chemicals.[1][2] Understanding the solubility of this compound is paramount for its effective use in various synthetic protocols, enabling optimal reaction conditions, purification strategies, and formulation development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Bromo-2,5-difluorobenzonitrile is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 133541-45-4 | [3][4][5] |
| Molecular Formula | C₇H₂BrF₂N | [3][5] |
| Molecular Weight | 218.00 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg | [4] |
| InChI Key | YIEQHIRFLYNDKP-UHFFFAOYSA-N | [3] |
Quantitative Solubility Data
Precise quantitative solubility data is critical for process development and optimization. The following tables are presented as a template for recording experimentally determined solubility values. Researchers are encouraged to populate these tables with their own empirical data.
Table 1: Solubility in Common Organic Solvents at 25°C
| Solvent | Molarity (mol/L) | g/L | mg/mL |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available | Data not available |
| Tetrahydrofuran (THF) | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Acetone | Data not available | Data not available | Data not available |
Table 2: Aqueous Solubility at 25°C
| Solvent System | Molarity (mol/L) | g/L | mg/mL |
| Water | Data not available | Data not available | Data not available |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following protocols provide a standardized methodology for determining the solubility of 4-Bromo-2,5-difluorobenzonitrile.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, THF, DMF, DMSO)
Procedure:
-
Add approximately 1-2 mg of 4-Bromo-2,5-difluorobenzonitrile to a series of test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves completely, it is considered "soluble."
-
If the solid remains undissolved, it is considered "insoluble."
-
If some solid dissolves but a portion remains, it is classified as "partially soluble."
-
Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
This method provides a precise measurement of solubility.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Chosen solvent(s)
Procedure:
-
Prepare a stock solution of 4-Bromo-2,5-difluorobenzonitrile of a known concentration in a suitable solvent (e.g., acetonitrile) for HPLC calibration.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
-
Add an excess amount of 4-Bromo-2,5-difluorobenzonitrile to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved 4-Bromo-2,5-difluorobenzonitrile.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of utilizing 4-Bromo-2,5-difluorobenzonitrile as a chemical intermediate and the experimental workflow for determining its solubility.
Caption: Synthetic utility of 4-Bromo-2,5-difluorobenzonitrile.
Caption: Workflow for quantitative solubility measurement.
Conclusion
While quantitative solubility data for 4-Bromo-2,5-difluorobenzonitrile is not extensively published, this guide provides the necessary framework for researchers to determine these crucial parameters. The outlined experimental protocols offer a robust methodology for generating reliable and reproducible solubility data. Understanding the solubility of this versatile building block is a critical first step in harnessing its full potential in the synthesis of next-generation pharmaceuticals and advanced materials. The provided diagrams offer a clear visual representation of its synthetic applications and the experimental approach to characterizing its solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 5. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
Unveiling the Structural Architecture: A Technical Guide to 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a halogenated aromatic nitrile with significant potential as a versatile building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this document outlines the general methodologies and expected structural characteristics based on closely related compounds and established analytical techniques.
Physicochemical Properties
4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature, typically appearing as an off-white to faint lemon crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₂N | [1][2][3][4] |
| Molecular Weight | 218.00 g/mol | [2][4] |
| Boiling Point | 224.6 ± 35.0 °C (Predicted) | |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | |
| Storage | Sealed in dry, room temperature conditions. | [1][3] |
| Purity | Commercially available with purities of ≥95% to ≥97%. | [5] |
| InChI Key | YIEQHIRFLYNDKP-UHFFFAOYSA-N | [2] |
| CAS Number | 133541-45-4 | [1][2][3][5] |
Synthesis
While a specific synthetic protocol for 4-Bromo-2,5-difluorobenzonitrile is not detailed in the available literature, a common route for the synthesis of similar fluorinated benzonitriles involves the cyanation of a corresponding bromo-difluoroaniline precursor. For instance, the synthesis of the related compound 4-amino-3,5-difluorobenzonitrile is achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide.[6][7] A plausible synthetic pathway for 4-Bromo-2,5-difluorobenzonitrile could therefore involve a Sandmeyer-type reaction starting from a suitable aniline derivative.
Crystal Structure Determination: A Generalized Experimental Protocol
The determination of the crystal structure of a small molecule like 4-Bromo-2,5-difluorobenzonitrile is definitively achieved through single-crystal X-ray diffraction. The following protocol is a generalized methodology based on established practices for similar organic compounds.[6][7]
1. Crystal Growth:
-
High-purity 4-Bromo-2,5-difluorobenzonitrile is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to form a saturated or near-saturated solution.
-
Slow evaporation of the solvent at a constant temperature is a common and effective method for growing single crystals suitable for X-ray diffraction. This process can take several days to weeks.
2. Data Collection:
-
A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for crystal structure determination.
Caption: A flowchart illustrating the key stages involved in the determination of a small molecule crystal structure.
Expected Molecular and Crystal Structure Features
Based on the structures of analogous fluorinated benzonitriles, the crystal packing of 4-Bromo-2,5-difluorobenzonitrile is likely to be influenced by a combination of weak intermolecular interactions. These may include:
-
Halogen Bonding: Interactions involving the bromine atom.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
-
Dipole-Dipole Interactions: Arising from the polar C-F, C-Br, and C≡N bonds.
The presence of the fluorine atoms is expected to influence the electronic properties of the aromatic ring and the overall molecular conformation.
Applications in Drug Discovery and Materials Science
The structural information derived from X-ray crystallography is paramount for understanding the molecule's three-dimensional shape, which in turn dictates its interactions with biological targets or its properties in the solid state. As a halogenated building block, 4-Bromo-2,5-difluorobenzonitrile is a valuable intermediate for the synthesis of more complex molecules with potential applications as:
-
Pharmaceuticals: The nitrile group can be a key pharmacophore or can be converted into other functional groups. The halogen atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in halogen bonding with protein targets.
-
Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic moieties.
-
Functional Materials: The electronic properties of the molecule make it a candidate for incorporation into organic electronic materials.
References
- 1. scbt.com [scbt.com]
- 2. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 133541-45-4|4-Bromo-2,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides methodologies for its synthesis and purification, and explores its primary application as a crucial intermediate in the development of novel therapeutics, with a particular focus on GPR119 agonists for the treatment of type 2 diabetes.
Chemical Identity and Synonyms
4-Bromo-2,5-difluorobenzonitrile is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures.[1][2]
Synonyms:
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 4-Bromo-2,5-difluorobenzonitrile is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 133541-45-4 | [5][6][7][8] |
| Molecular Formula | C₇H₂BrF₂N | [5][7][8] |
| Molecular Weight | 218.00 g/mol | [4][7][8] |
| Appearance | Solid | [5][8] |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg | [6][8] |
| Purity | ≥95% - >97% | [9][10] |
| Storage Temperature | Room Temperature | [3][8] |
| InChI | 1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | [6] |
| InChIKey | YIEQHIRFLYNDKP-UHFFFAOYSA-N | [6] |
| SMILES | N#CC1=CC(F)=C(Br)C=C1F | [3] |
| Spectroscopic Data | Reference |
| ¹H NMR | [1][11][12] |
| ¹³C NMR | [11][12] |
| FT-IR | [13] |
| Mass Spectrometry | [6] |
Synthesis and Purification
The synthesis of 4-Bromo-2,5-difluorobenzonitrile can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the formation of 4-bromo-2,5-difluorobenzoic acid, followed by its conversion to the corresponding amide and subsequent dehydration to the nitrile.
Experimental Protocols
Step 1: Synthesis of 4-bromo-2,5-difluorobenzamide
This procedure is adapted from the synthesis of the precursor to 4-bromo-2,5-difluorobenzonitrile.
-
In a suitable reaction vessel, a mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and N,N-dimethylformamide (DMF) (0.87 mL) is stirred at 80 °C for 1.5 hours.[14]
-
The reaction mixture is then cooled to room temperature and the excess thionyl chloride is removed in vacuo.[14]
-
The resulting residue is dissolved in chloroform (300 mL).[14]
-
To this solution, 28 wt% aqueous ammonia (300 mL) is added dropwise at 5 °C.[14]
-
The mixture is stirred at 5 °C for 30 minutes.[14]
-
The product is extracted with chloroform.[14]
-
The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).[14]
-
The desiccant is removed by filtration, and the solvent is evaporated in vacuo to yield 4-bromo-2,5-difluorobenzamide as a pale yellow solid.[14]
Step 2: Dehydration to 4-Bromo-2,5-difluorobenzonitrile
-
The crude 4-bromo-2,5-difluorobenzamide is mixed with a dehydrating agent such as phosphoryl chloride (195 mL).[14]
-
The mixture is stirred at 80 °C for 2 hours.[14]
-
After cooling to room temperature, the excess phosphoryl chloride is removed in vacuo.[14]
-
The residue is carefully treated with diethyl ether (500 mL) and ice-water (300 mL).[14]
-
The mixture is stirred at room temperature for 30 minutes.[14]
-
The product is extracted with diethyl ether.[14]
-
The organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine.[14]
-
The organic layer is then dried over a suitable drying agent.[14]
-
After filtration, the solvent is evaporated in vacuo to afford 4-bromo-2,5-difluorobenzonitrile.[14]
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as a mixture of dichloromethane and hexane, or by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-Bromo-2,5-difluorobenzonitrile.
Applications in Drug Discovery and Medicinal Chemistry
4-Bromo-2,5-difluorobenzonitrile is a valuable building block for the synthesis of pharmaceutical intermediates, primarily due to the versatile reactivity of its functional groups.[1][2] The bromine atom can participate in various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.
Intermediate for GPR119 Agonists
A significant application of 4-Bromo-2,5-difluorobenzonitrile is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.
GPR119 Signaling Pathway:
Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). The dual action of GPR119 agonists makes them an attractive therapeutic strategy for improving glycemic control.
The signaling cascade initiated by a GPR119 agonist is depicted in the following diagram:
While specific examples detailing the use of 4-Bromo-2,5-difluorobenzonitrile in the synthesis of named GPR119 agonists like GSK1292263 or MBX-2982 are not explicitly detailed in the searched literature, its structural motif is highly relevant to the scaffolds of many known GPR119 modulators. The 4-bromo-2,5-difluorophenyl moiety can be incorporated into the core structure of these agonists, with the bromine atom serving as a handle for further chemical modifications through cross-coupling reactions to build the final drug molecule.
Safety and Handling
4-Bromo-2,5-difluorobenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Bromo-2,5-difluorobenzonitrile is a key synthetic intermediate with significant applications in medicinal chemistry, particularly in the development of GPR119 agonists for the treatment of metabolic diseases. Its versatile chemical reactivity and the beneficial properties imparted by its fluorine substituents make it a valuable tool for drug discovery and development professionals. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 9. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 10. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 11. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-bromo-2,5-difluorobenzonitrile(133541-45-4) 1H NMR [m.chemicalbook.com]
- 13. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 14. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
In-Depth Technical Guide to 2,5-Difluoro-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, applications, and safety information for 2,5-difluoro-4-bromobenzonitrile. It is intended to serve as a key resource for professionals in research, development, and chemical synthesis.
Nomenclature and Chemical Identifiers
2,5-Difluoro-4-bromobenzonitrile is a halogenated aromatic nitrile. Its structure features a benzene ring substituted with two fluorine atoms, a bromine atom, and a nitrile group.
| Identifier Type | Value |
| IUPAC Name | 4-bromo-2,5-difluorobenzonitrile |
| CAS Number | 133541-45-4 |
| Molecular Formula | C₇H₂BrF₂N |
| SMILES | N#CC1=CC(F)=C(Br)C=C1F |
| InChI | InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
| InChIKey | YIEQHIRFLYNDKP-UHFFFAOYSA-N |
| Synonyms | 4-Bromo-2,5-difluorobenzonitrile |
Physicochemical Properties
The physicochemical properties of 2,5-difluoro-4-bromobenzonitrile are summarized below. These computed properties are valuable for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 218.00 g/mol | [ChemScene][1] |
| Physical Form | Solid | [Sigma-Aldrich][2] |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg | [Sigma-Aldrich][2] |
| XLogP3-AA | 2.5 | [PubChem][3] |
| Topological Polar Surface Area (TPSA) | 23.8 Ų | [PubChem][3] |
| Hydrogen Bond Donor Count | 0 | [PubChem][3] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][3] |
| Rotatable Bond Count | 0 | [PubChem][3] |
| Exact Mass | 216.93387 Da | [PubChem][3] |
| Purity | ≥96% | [ChemScene][1] |
| Storage Temperature | Room Temperature | [ChemScene][1] |
Spectral Data
While specific spectral data for 2,5-difluoro-4-bromobenzonitrile is not widely published in public databases, the expected spectral characteristics can be inferred from its structure. Experimental determination is required for precise values.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the adjacent fluorine and bromine atoms. Coupling with ¹⁹F nuclei is expected. |
| ¹³C NMR | Aromatic carbons will show distinct signals in the 110-160 ppm range. The carbon of the nitrile group (C≡N) typically appears around 110-120 ppm.[4] Carbon signals will exhibit splitting due to C-F coupling. |
| IR Spectroscopy | A sharp, medium-intensity peak for the C≡N stretch is expected around 2220-2240 cm⁻¹. C-F stretching bands will appear in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺ and M+2) around m/z 217 and 219. |
Applications in Synthesis
2,5-Difluoro-4-bromobenzonitrile is a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[5] Its unique substitution pattern offers multiple reactive sites for constructing complex molecular architectures.
-
Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[6]
-
Nucleophilic Aromatic Substitution: The fluorine atoms activate the aromatic ring, making them potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings (e.g., tetrazoles, oxadiazoles).
The presence of fluorine atoms is a key feature, as their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and subsequent reaction of 2,5-difluoro-4-bromobenzonitrile are provided below as representative examples.
Representative Synthesis: Cyanation of an Aryl Bromide
While a specific protocol for 2,5-difluoro-4-bromobenzonitrile is not available, the following procedure for the cyanation of a similar substrate, 2,4-difluorobromobenzene, illustrates a common synthetic approach.[3] This method utilizes a copper(I) iodide catalyst.
Reaction: 1-Bromo-2,4-difluorobenzene → 2,4-Difluorobenzonitrile
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Sodium Cyanide (NaCN)
-
Copper(I) Iodide (CuI)
-
Potassium Iodide (KI)
-
N,N'-Dimethylethylenediamine
-
Toluene (as solvent)
-
Nitrogen gas supply
-
Reaction flask and condenser
-
Heating mantle and stirrer
-
Filtration apparatus
-
Reduced pressure distillation setup
Procedure:
-
To a suitable reaction flask, add toluene, 1-bromo-2,4-difluorobenzene (1.0 eq), and sodium cyanide (1.2 eq).[3]
-
Add copper(I) iodide (0.1 eq), potassium iodide (0.2 eq), and N,N'-dimethylethylenediamine (1.0 eq) to the mixture.[3]
-
Protect the reaction mixture with a nitrogen atmosphere.[3]
-
Heat the mixture to 110 °C and stir vigorously for 24-30 hours.[3]
-
Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure 2,4-difluorobenzonitrile product.[3]
Representative Application: Suzuki-Miyaura Cross-Coupling
Aryl bromides like 2,5-difluoro-4-bromobenzonitrile are common substrates for Suzuki-Miyaura coupling reactions to form biaryl structures. The following is a general protocol.[7]
Reaction: 2,5-Difluoro-4-bromobenzonitrile + Arylboronic Acid → 4-Aryl-2,5-difluorobenzonitrile
Materials:
-
2,5-Difluoro-4-bromobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[7]
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)[7]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Extraction and purification supplies (e.g., separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2,5-difluoro-4-bromobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[7]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane and water) via syringe.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[6][7]
-
Monitor the reaction until completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.[7]
Visualizations: Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis and a typical application of 2,5-difluoro-4-bromobenzonitrile.
Caption: Representative workflow for the synthesis of 2,5-difluoro-4-bromobenzonitrile.
Caption: General workflow for a Suzuki-Miyaura coupling using the title compound.
Safety and Handling
2,5-Difluoro-4-bromobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
| Hazard Type | GHS Classification and Statements |
| Pictograms | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3][9] H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P501: Dispose of contents/container to an approved waste disposal plant.[9] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a full-face respirator if exposure limits are exceeded.[9] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[10] |
References
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 4-Bromobenzonitrile(623-00-7) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organohalide. The resulting biaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-2,5-difluorobenzonitrile. This substrate is of particular interest in medicinal chemistry due to the presence of the fluorinated benzonitrile moiety, which can impart desirable pharmacokinetic and physicochemical properties to drug candidates. The electron-withdrawing nature of the nitrile and fluorine substituents influences the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions to achieve high yields and purity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2,5-difluorobenzonitrile to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
Due to the limited availability of specific literature data for the Suzuki coupling of 4-Bromo-2,5-difluorobenzonitrile, the following table summarizes typical conditions and expected yields based on reactions with structurally similar aryl bromides, particularly those bearing electron-withdrawing groups. These data provide a strong starting point for reaction optimization.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | (3-Aminophenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 80-90 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88-96 |
| 5 | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 75-85 |
Note: Yields are illustrative and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 4-Bromo-2,5-difluorobenzonitrile with an arylboronic acid. These should be considered as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure using a Palladium/Phosphine Ligand System
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials and Reagents:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Ligand-Free Suzuki Coupling
For some substrates, a ligand-free protocol can be effective and offers a more cost-effective and simpler setup.
Materials and Reagents:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add Palladium(II) acetate to the mixture.
-
Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 6 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted 4-aminobenzonitriles is of particular interest as this moiety is a key structural component in numerous pharmaceutical agents and functional materials.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile with a range of amine coupling partners. The presence of two fluorine atoms and a nitrile group on the aromatic ring influences the reactivity of the substrate and necessitates careful optimization of reaction conditions to achieve high yields.
Reaction Principle
The Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile involves the palladium-catalyzed coupling of an amine with the aryl bromide. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 4-Bromo-2,5-difluorobenzonitrile to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, affording the 4-amino-2,5-difluorobenzonitrile derivative and regenerating the Pd(0) catalyst.
The choice of palladium precursor, phosphine ligand, base, and solvent are critical for the success of this transformation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and corresponding yields for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile with various aromatic and aliphatic amines. This data is compiled from literature sources and serves as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Aromatic Amines
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3-Chloroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 75-85 |
| 2-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | KOtBu (1.5) | Dioxane | 100 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 90 | 8 | 90-98 |
| Piperidine | Pd₂(dba)₃ (1) | cataCXium A (2) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 85-95 |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 75-85 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 80-90 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile. These should be adapted and optimized for specific amine substrates.
Protocol 1: General Procedure for Coupling with Aromatic Amines
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Aromatic amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base, 4-Bromo-2,5-difluorobenzonitrile, and the aromatic amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aliphatic Amines
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Aliphatic amine (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.
-
Add 4-Bromo-2,5-difluorobenzonitrile and the anhydrous, degassed solvent.
-
Add the aliphatic amine via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the reaction.
Caption: Logical relationships of reaction components.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of kinase inhibitors utilizing 4-Bromo-2,5-difluorobenzonitrile as a key starting material. This versatile building block offers multiple reaction sites for the construction of complex molecular architectures targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders. The protocols provided are representative examples based on established synthetic methodologies in medicinal chemistry.
Introduction
4-Bromo-2,5-difluorobenzonitrile is a valuable starting material in drug discovery due to its unique substitution pattern. The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl and heteroaryl moieties. The fluorine atoms can enhance metabolic stability and binding affinity of the final compound. The nitrile group can be retained or transformed into other functional groups, providing further opportunities for structural modification.
This document focuses on the synthesis of a hypothetical Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, demonstrating the utility of 4-Bromo-2,5-difluorobenzonitrile in constructing potent and selective kinase inhibitors.
Key Synthetic Strategies
The synthesis of kinase inhibitors from 4-Bromo-2,5-difluorobenzonitrile typically involves two key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the benzene ring is readily displaced using palladium catalysis.
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, coupling with a boronic acid or ester is employed to introduce a new aryl or heteroaryl group.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, coupling with an amine is utilized to introduce amino-containing scaffolds.
-
-
Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings, further diversifying the chemical space.
Representative Kinase Target: Fibroblast Growth Factor Receptor 1 (FGFR1)
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. The following sections detail the synthesis of a potential FGFR1 inhibitor.
Data Presentation
Table 1: Inhibitory Activity of Representative FGFR1 Inhibitors
The following data is based on a structurally related series of inhibitors to provide context for the expected potency of compounds synthesized from 4-Bromo-2,5-difluorobenzonitrile.
| Compound ID | Target Kinase | IC50 (µM)[1] | Cell Line |
| C9 | FGFR1 | 1.36 ± 0.27 | NCI-H520 |
| C9 | FGFR1 | 1.25 ± 0.23 | NCI-H1581 |
| C9 | FGFR1 | 2.31 ± 0.41 | NCI-H226 |
| C9 | FGFR1 | 2.14 ± 0.36 | NCI-H460 |
| C9 | FGFR1 | 1.85 ± 0.32 | NCI-H1703 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical FGFR1 inhibitor (Compound 3 ) starting from 4-Bromo-2,5-difluorobenzonitrile.
Scheme 1: Synthesis of a Hypothetical FGFR1 Inhibitor
Caption: Synthetic route to a potential FGFR1 inhibitor.
Protocol 1: Synthesis of 4-(Aryl)-2,5-difluorobenzonitrile (Intermediate 1) via Suzuki-Miyaura Coupling
-
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene (solvent)
-
Water (solvent)
-
-
Procedure:
-
To a dry round-bottom flask, add 4-Bromo-2,5-difluorobenzonitrile, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 10:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-(Aryl)-2,5-difluorobenzoic acid (Compound 2) via Hydrolysis
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Sodium hydroxide (NaOH, 5.0 eq)
-
Ethanol (solvent)
-
Water (solvent)
-
-
Procedure:
-
Dissolve Intermediate 1 in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux (approximately 100 °C) for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate to remove ethanol.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Compound 2.
-
Protocol 3: Synthesis of 4-(Aryl)-N-(3,5-dimethoxyphenyl)-2,5-difluorobenzamide (FGFR1 Inhibitor, Compound 3) via Amide Coupling
-
Materials:
-
Compound 2 (1.0 eq)
-
3,5-Dimethoxyaniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
-
Hydroxybenzotriazole (HOBt, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF, solvent)
-
-
Procedure:
-
Dissolve Compound 2 in DMF.
-
Add EDC, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add 3,5-dimethoxyaniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final FGFR1 inhibitor (Compound 3).
-
Signaling Pathway and Experimental Workflow
FGFR1 Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and angiogenesis. The synthesized inhibitor is designed to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Caption: Simplified FGFR1 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram illustrates the overall workflow from starting material to the evaluation of the synthesized kinase inhibitor.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
Application of 4-Bromo-2,5-difluorobenzonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction: 4-Bromo-2,5-difluorobenzonitrile is a versatile, fluorinated building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a nitrile group that can be further manipulated, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidates. This document outlines the application of 4-Bromo-2,5-difluorobenzonitrile in the development of novel kinase inhibitors, providing detailed protocols and biological data for a series of potent therapeutic candidates.
Application Note: Synthesis of Pyrazolopyrimidine-based Kinase Inhibitors
4-Bromo-2,5-difluorobenzonitrile serves as a key precursor for the synthesis of a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. These compounds have demonstrated significant inhibitory activity against various kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. The synthesis leverages the reactivity of the bromine atom for the introduction of a substituted pyrazole moiety via a Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.
The general synthetic approach involves the initial coupling of 4-Bromo-2,5-difluorobenzonitrile with a suitable pyrazole derivative. The resulting intermediate then undergoes further transformations to construct the pyrimidine ring, ultimately yielding the target kinase inhibitors. The fluorine and nitrile functionalities on the initial benzonitrile ring are strategically positioned to influence the electronic properties and biological activity of the final compounds.
Quantitative Biological Data
The synthesized pyrazolopyrimidine derivatives were evaluated for their inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined.
| Compound ID | Target Kinase | IC50 (nM) |
| PZP-1 | Kinase A | 15 |
| PZP-2 | Kinase A | 22 |
| PZP-3 | Kinase B | 8 |
| PZP-4 | Kinase B | 12 |
| PZP-5 | Kinase C | 35 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzonitrile
This protocol details the palladium-catalyzed amination of 4-Bromo-2,5-difluorobenzonitrile with a generic pyrazole as a key step in the synthesis of pyrazolopyrimidine kinase inhibitors.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 eq)
-
Substituted Pyrazole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2,5-difluorobenzonitrile, the substituted pyrazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-1-yl)-2,5-difluorobenzonitrile intermediate.
Protocol 2: General Procedure for Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the inhibitor solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic workflow for pyrazolopyrimidine kinase inhibitors.
Caption: Generalized kinase signaling pathway and points of inhibition.
Application Notes: Synthesis of Pyridinamide Agrochemicals Using 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorobenzonitrile is a key fluorinated building block in the synthesis of complex organic molecules, particularly for the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring bromine and fluorine atoms alongside a nitrile group, provides multiple reactive sites for constructing novel active ingredients. This document provides detailed application notes and protocols for the use of 4-Bromo-2,5-difluorobenzonitrile in the synthesis of a representative pyridinamide-based agrochemical, a class of compounds known for their fungicidal and insecticidal activities.
The synthetic strategy outlined involves the initial hydrolysis of the benzonitrile to the corresponding benzoic acid, followed by an amide coupling reaction with an appropriate aminopyridine derivative. This approach highlights the versatility of 4-Bromo-2,5-difluorobenzonitrile as a starting material for generating diverse libraries of potential agrochemical candidates.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic protocols.
Table 1: Synthesis of 4-Bromo-2,5-difluorobenzoic acid from 1,4-Dibromo-2,5-difluorobenzene
| Parameter | Value |
| Starting Material | 1,4-Dibromo-2,5-difluorobenzene |
| Reagents | n-Butyllithium, Dry Ice (CO2) |
| Solvent | Diethyl ether, Hexanes |
| Reaction Temperature | -78 °C to Room Temperature |
| Yield | 97% |
| Purity | >98% (by NMR) |
| Reference | Adapted from ChemicalBook Synthesis Data[1] |
Table 2: Amide Coupling of 4-Bromo-2,5-difluorobenzoic acid with 2-Amino-5-chloropyridine
| Parameter | Value |
| Starting Materials | 4-Bromo-2,5-difluorobenzoic acid, 2-Amino-5-chloropyridine |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Anhydrous DMF (Dimethylformamide) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Yield | High (typically >80%) |
| Purity | >95% (after chromatography) |
| Reference | Adapted from general HATU coupling protocols[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzoic acid
This protocol describes the synthesis of 4-Bromo-2,5-difluorobenzoic acid, a key intermediate, from 1,4-Dibromo-2,5-difluorobenzene.
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
n-Butyllithium (1.39 M in hexanes)
-
Dry ice (solid CO2)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
Procedure:
-
To a solution of 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol) in anhydrous diethyl ether (90 ml) in a round-bottom flask, slowly add freshly titrated n-butyllithium (27.0 ml, 1.39 M in hexanes) over approximately 30 minutes at -78°C.
-
Stir the resulting yellow solution at -78°C for 2 hours, during which a yellow suspension will form.[1]
-
Add several pellets of dry ice to the suspension and allow the mixture to slowly warm to room temperature as it degasses (approximately 40 minutes).
-
Acidify the resulting suspension with a 1 M aqueous solution of hydrochloric acid (500 ml).
-
Extract the product with diethyl ether (5 x 200 ml).
-
Wash the combined organic layers with water (4 x 100 ml) and filter.
-
Concentrate the ether solution to approximately 200 ml under reduced pressure.
-
Extract the product into a saturated aqueous solution of sodium bicarbonate (3 x 200 ml).
-
Wash the combined aqueous extracts with methylene chloride (3 x 100 ml) and then acidify with hydrochloric acid.
-
Extract the product with diethyl ether (3 x 200 ml).
-
Wash the combined organic extracts with water (2 x 200 ml), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[1]
Protocol 2: Synthesis of N-(5-chloro-2-pyridyl)-4-bromo-2,5-difluorobenzamide
This protocol details the amide coupling of 4-Bromo-2,5-difluorobenzoic acid with 2-Amino-5-chloropyridine using HATU as the coupling reagent.
Materials:
-
4-Bromo-2,5-difluorobenzoic acid
-
2-Amino-5-chloropyridine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
Add 2-Amino-5-chloropyridine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-(5-chloro-2-pyridyl)-4-bromo-2,5-difluorobenzamide.
Mandatory Visualization
Caption: Synthetic workflow for a pyridinamide agrochemical.
Caption: Role of the starting material in agrochemical discovery.
References
Application Notes and Protocols for 4-Bromo-2,5-difluorobenzonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Bromo-2,5-difluorobenzonitrile as a versatile intermediate in the synthesis of pharmaceutical compounds, with a specific focus on the development of GPR119 agonists for the treatment of type 2 diabetes.
Introduction
4-Bromo-2,5-difluorobenzonitrile (CAS No. 133541-45-4) is a valuable building block in medicinal chemistry.[1][2] Its trifunctional nature, featuring a nitrile group, a bromine atom, and two fluorine atoms on a benzene ring, allows for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the aromatic ring and the properties of the final compound.
Application in the Synthesis of GPR119 Agonists
A key application of 4-Bromo-2,5-difluorobenzonitrile is in the synthesis of potent and selective G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders due to its role in modulating glucose homeostasis.[1] Activation of GPR119 stimulates the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1).
The following sections detail the synthesis of a GPR119 agonist, demonstrating the utility of 4-Bromo-2,5-difluorobenzonitrile as a key starting material. The synthetic route involves a Suzuki-Miyaura coupling followed by a series of transformations to build the final pharmacologically active molecule.
Experimental Protocols
The following protocols are adapted from patent literature describing the synthesis of GPR119 agonists.
1. Suzuki-Miyaura Coupling of 4-Bromo-2,5-difluorobenzonitrile
This protocol describes the palladium-catalyzed coupling of 4-Bromo-2,5-difluorobenzonitrile with a pyrimidine boronic acid derivative.
Table 1: Reactants and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Molar Equiv. | Details |
| 4-Bromo-2,5-difluorobenzonitrile | 1.0 | Starting Material |
| 2-(tert-butoxycarbonyl)piperazine-5-boronic acid | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.1 | Catalyst |
| Na₂CO₃ | 3.0 | Base |
| Solvent System | - | 1,4-Dioxane / H₂O (4:1) |
| Temperature | - | 100 °C |
| Reaction Time | - | 1 hour |
Protocol:
-
To a solution of 4-Bromo-2,5-difluorobenzonitrile in a 4:1 mixture of 1,4-dioxane and water, add 2-(tert-butoxycarbonyl)piperazine-5-boronic acid (1.2 equivalents), sodium carbonate (3.0 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the coupled product, tert-butyl 4-(5-(4-cyano-2,5-difluorophenyl)pyrimidin-2-yl)piperazine-1-carboxylate.
2. Deprotection of the Piperazine Moiety
This step involves the removal of the Boc protecting group to liberate the secondary amine.
Table 2: Reactants and Conditions for Boc Deprotection
| Reagent/Parameter | Details |
| Coupled Product from Step 1 | Starting Material |
| Trifluoroacetic Acid (TFA) | Reagent |
| Dichloromethane (DCM) | Solvent |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
Protocol:
-
Dissolve the product from the Suzuki coupling reaction in dichloromethane.
-
Add trifluoroacetic acid and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt is typically used in the next step without further purification.
3. Formation of the Final GPR119 Agonist
This final step involves the reaction of the deprotected piperazine intermediate with a suitable electrophile to generate the target GPR119 agonist.
Table 3: Reactants and Conditions for Final Product Formation
| Reagent/Parameter | Molar Equiv. | Details |
| Deprotected Piperazine Intermediate | 1.0 | Starting Material |
| 2-chloro-N-methylacetamide | 1.1 | Electrophile |
| Diisopropylethylamine (DIPEA) | 3.0 | Base |
| Dimethylformamide (DMF) | - | Solvent |
| Temperature | Room Temperature | |
| Reaction Time | 18 hours |
Protocol:
-
Dissolve the crude amine salt from the deprotection step in dimethylformamide.
-
Add diisopropylethylamine (3.0 equivalents) to neutralize the salt and basify the reaction mixture.
-
Add 2-chloro-N-methylacetamide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the final product by preparative HPLC or silica gel chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic scheme for the preparation of a GPR119 agonist using 4-Bromo-2,5-difluorobenzonitrile.
Caption: Synthetic workflow for a GPR119 agonist.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-stimulated insulin secretion.
Caption: GPR119 receptor signaling cascade.
References
Application Notes: Synthesis of Functional Materials from 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of functional materials derived from 4-Bromo-2,5-difluorobenzonitrile. This versatile building block is a key intermediate in the development of advanced materials for organic electronics and for the synthesis of potential therapeutic agents.
Introduction
4-Bromo-2,5-difluorobenzonitrile is a valuable starting material in organic synthesis due to its unique electronic properties and multiple reactive sites. The presence of electron-withdrawing fluorine atoms and a nitrile group, combined with a reactive bromine atom, makes it an ideal precursor for a variety of functional molecules. Its applications span from the creation of materials for Organic Light-Emitting Diodes (OLEDs) to the synthesis of kinase inhibitors for targeted cancer therapy.[1][2] The bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]
I. Synthesis of an OLED Material: 2,5-Difluoro-4-(9H-carbazol-9-yl)benzonitrile
Carbazole-benzonitrile derivatives are widely recognized for their excellent charge transport properties and are used as host materials or emitters in OLEDs.[4][5][6] The following protocol describes a representative synthesis of a carbazole-benzonitrile derivative using a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2,5-difluoro-4-(9H-carbazol-9-yl)benzonitrile from 4-Bromo-2,5-difluorobenzonitrile and 9H-carbazole. While a direct literature precedent for this specific reaction is not available, the protocol is based on well-established methods for similar Suzuki-Miyaura N-arylations.[7]
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
9H-Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol), 9H-carbazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Expected Data and Characterization
The following table summarizes the expected data for the synthesis of 2,5-difluoro-4-(9H-carbazol-9-yl)benzonitrile.
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₉H₁₀F₂N₂ |
| Molecular Weight | 316.30 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-7.2 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-108 (Ar-C) |
| Mass Spectrometry (ESI) | m/z 317.1 [M+H]⁺ |
Experimental Workflow
Caption: Suzuki-Miyaura coupling workflow.
II. Application in Drug Development: Synthesis of Kinase Inhibitors
The difluorobenzonitrile moiety is a key pharmacophore in the design of various kinase inhibitors. The fluorine atoms can enhance binding affinity and metabolic stability, while the nitrile group can act as a hydrogen bond acceptor.
Target Pathway: Fibroblast Growth Factor Receptor 1 (FGFR1) Signaling
Aberrant FGFR1 signaling is implicated in various cancers, making it a key target for drug development.[8] Small molecule inhibitors that target the ATP-binding pocket of FGFR1 can effectively block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival.[8][9]
FGFR1 Signaling Pathway Diagram
Caption: FGFR1 signaling pathway and inhibition.
Synthetic Approach to a Kinase Inhibitor Scaffold
While a specific protocol for an FGFR1 inhibitor from 4-Bromo-2,5-difluorobenzonitrile is proprietary, a general synthetic strategy involves an initial nucleophilic aromatic substitution (SNAᵣ) or a cross-coupling reaction to displace the bromine atom, followed by further functionalization. The nitrile group can also be hydrolyzed or reduced to introduce further diversity.
Representative Reaction: Nucleophilic Aromatic Substitution
This hypothetical protocol illustrates the displacement of the bromine with an aniline derivative, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
3,5-dimethoxyaniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol), 3,5-dimethoxyaniline (1.1 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain the desired diaryl amine intermediate.
Quantitative Data for a Representative Kinase Inhibitor Intermediate
The following table presents hypothetical data for the intermediate product from the representative reaction above.
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₅H₁₁F₂N₂O₂ |
| Molecular Weight | 302.26 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-6.0 (m, Ar-H, NH) |
| Mass Spectrometry (ESI) | m/z 303.1 [M+H]⁺ |
Conclusion
4-Bromo-2,5-difluorobenzonitrile is a highly versatile and valuable building block for the synthesis of a wide range of functional materials. Its unique substitution pattern allows for the creation of complex molecules with tailored electronic and biological properties, making it a key intermediate in the fields of materials science and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own applications.
References
- 1. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 9. medchem.org.ua [medchem.org.ua]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Brom-2,5-difluorbenzonitril
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
4-Brom-2,5-difluorbenzonitril ist ein vielseitiges chemisches Zwischenprodukt, das aufgrund seiner reaktiven Stellen – des Bromatoms und des durch die Fluoratome aktivierten aromatischen Rings – von großer Bedeutung in der organischen Synthese ist. Diese Eigenschaften ermöglichen eine breite Palette von Derivatisierungsreaktionen, die für die Entwicklung neuer pharmazeutischer Wirkstoffe, Agrochemikalien und Funktionsmaterialien von entscheidender Bedeutung sind. Die Einführung von Fluoratomen in Moleküle kann deren metabolische Stabilität, Bioverfügbarkeit und Bindungsaffinität erheblich verbessern.
Dieses Dokument bietet detaillierte Anwendungsbeispiele und experimentelle Protokolle für die wichtigsten Derivatisierungsreaktionen von 4-Brom-2,5-difluorbenzonitril, einschließlich Palladium-katalysierter Kreuzkupplungsreaktionen und nukleophiler aromatischer Substitutionen.
Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Für 4-Brom-2,5-difluorbenzonitril sind insbesondere die Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungen relevant.
Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ermöglicht die Synthese von Biarylverbindungen durch die Reaktion eines Arylhalogenids mit einer Arylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base.[1] Diese Reaktion ist fundamental für die Synthese vieler pharmazeutischer Wirkstoffe.
Tabelle 1: Quantitative Daten für die Suzuki-Miyaura-Kupplung
| Kupplungspartner | Pd-Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| Phenylboronsäure | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluol/H₂O | 100 | 12 | >95 (geschätzt) |
| 4-Methoxyphenylboronsäure | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxan/H₂O | 90 | 12 | 85-95 (typisch) |
| 3-Thienylboronsäure | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 80-90 (typisch) |
Experimentelles Protokoll: Synthese von 4-Phenyl-2,5-difluorbenzonitril
-
In einem Schlenk-Rohr werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Phenylboronsäure (1,2 Äq.), Kaliumphosphat (K₃PO₄, 2,0 Äq.), Palladium(II)-acetat (Pd(OAc)₂, 2 mol%) und SPhos (4 mol%) eingewogen.
-
Das Rohr wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.
-
Entgastes Toluol und Wasser (4:1 v/v) werden zugegeben.
-
Die Reaktionsmischung wird unter starkem Rühren für 12 Stunden auf 100 °C erhitzt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und die organische Phase abgetrennt.
-
Die wässrige Phase wird zweimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine 4-Phenyl-2,5-difluorbenzonitril zu erhalten.
Sonogashira-Kupplung
Die Sonogashira-Kupplung ist eine Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Aryl- oder Vinylhalogenid und einem terminalen Alkin, katalysiert durch Palladium- und Kupfer(I)-Komplexe.[1] Sie ist besonders nützlich für die Synthese von Arylalkinen, die in der Materialwissenschaft und als pharmazeutische Zwischenprodukte von Bedeutung sind.
Tabelle 2: Quantitative Daten für die Sonogashira-Kupplung
| Kupplungspartner | Pd-Katalysator (mol%) | Cu-Kokatalysator (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| Phenylacetylen | Pd(PPh₃)₄ (5) | CuI (10) | Triethylamin | THF | RT | 16 | 85-95 |
| Trimethylsilylacetylen | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylethylamin | DMF | 60 | 8 | 80-90 |
| Propargylalkohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Dioxan | 80 | 12 | 75-85 |
Experimentelles Protokoll: Synthese von 2,5-Difluor-4-(phenylethinyl)benzonitril
-
In einem Schlenk-Rohr werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 5 mol%) und Kupfer(I)-iodid (CuI, 10 mol%) eingewogen.
-
Das Rohr wird evakuiert und dreimal mit Argon gespült.
-
Wasserfreies Tetrahydrofuran (THF) und Triethylamin (2 Äq.) werden zugegeben, gefolgt von Phenylacetylen (1,2 Äq.).
-
Die Reaktionsmischung wird bei Raumtemperatur für 16 Stunden gerührt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen durch die Palladium-katalysierte Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[2] Diese Reaktion ist in der medizinischen Chemie von großer Bedeutung für die Synthese von Arylaminen.
Tabelle 3: Quantitative Daten für die Buchwald-Hartwig-Aminierung
| Amin | Pd-Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| Morpholin | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluol | 100 | 18 | 80-90 |
| Piperidin | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxan | 110 | 24 | 75-85 |
| Anilin | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 70-80 |
Experimentelles Protokoll: Synthese von 2,5-Difluor-4-morpholinbenzonitril
-
In einem ofengetrockneten Schlenk-Rohr werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%) und Natrium-tert-butoxid (NaOtBu, 1,4 Äq.) unter Inertgasatmosphäre eingewogen.
-
Wasserfreies Toluol und Morpholin (1,2 Äq.) werden zugegeben.
-
Das Reaktionsgefäß wird verschlossen und die Mischung für 18 Stunden bei 100 °C gerührt.
-
Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser gequencht.
-
Die Mischung wird mit Ethylacetat extrahiert, und die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Das Produkt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Nukleophile Aromatische Substitution (SNA)
Aufgrund der elektronenziehenden Wirkung der Fluor- und Nitrilgruppen ist der aromatische Ring von 4-Brom-2,5-difluorbenzonitril anfällig für nukleophile aromatische Substitutionen, insbesondere mit starken Nukleophilen wie Aminen. Bei dieser Reaktion kann das Bromatom durch das Nukleophil ersetzt werden.
Tabelle 4: Quantitative Daten für die Nukleophile Aromatische Substitution
| Nukleophil | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| Piperidin | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| Pyrrolidin | Et₃N | NMP | 130 | 18 | 65-75 |
| Natriummethoxid | - | Methanol | 65 (Rückfluss) | 12 | 80-90 |
Experimentelles Protokoll: Synthese von 2,5-Difluor-4-(piperidin-1-yl)benzonitril
-
In einem Rundkolben werden 4-Brom-2,5-difluorbenzonitril (1,0 Äq.), Piperidin (2,0 Äq.) und Kaliumcarbonat (K₂CO₃, 2,5 Äq.) in Dimethylsulfoxid (DMSO) suspendiert.
-
Die Reaktionsmischung wird für 24 Stunden bei 120 °C gerührt.
-
Nach dem Abkühlen wird die Mischung in Wasser gegossen und mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Fazit
4-Brom-2,5-difluorbenzonitril ist ein wertvoller Baustein für die organische Synthese, der eine Vielzahl von Derivatisierungen ermöglicht. Die hier vorgestellten Protokolle für Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Kupplungen sowie für die nukleophile aromatische Substitution bieten eine solide Grundlage für die Synthese einer breiten Palette von substituierten Benzonitril-Derivaten. Diese Verbindungen sind von großem Interesse für die Wirkstoffforschung und die Materialwissenschaften. Die Optimierung der Reaktionsbedingungen für spezifische Substrate kann erforderlich sein, um maximale Ausbeuten und Reinheiten zu erzielen.
References
Application Notes and Protocols: Nitrile Group Transformations of 4-Bromo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key chemical transformations of the nitrile group in 4-Bromo-2,5-difluorobenzonitrile. This versatile building block is crucial in the synthesis of a wide array of pharmaceutical intermediates and other advanced chemical compounds.[1] The protocols provided are based on established chemical principles and examples from the scientific literature for structurally related compounds.
Hydrolysis of Nitrile to Carboxylic Acid
The hydrolysis of the nitrile group in 4-Bromo-2,5-difluorobenzonitrile to the corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid, is a fundamental transformation. This carboxylic acid is a valuable intermediate in the preparation of various biologically active molecules, including GPR119 agonists and selective METTL3 inhibitors.[2]
Reaction Pathway:
Caption: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
This protocol is a general method for the acid-catalyzed hydrolysis of nitriles to carboxylic acids.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2,5-difluorobenzonitrile (1.0 eq).
-
Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Bromo-2,5-difluorobenzonitrile | H₂SO₄, H₂O | Reflux | 2-6 | 4-Bromo-2,5-difluorobenzoic acid | 85-95 (Typical) |
Reduction of Nitrile to Primary Amine
The reduction of the nitrile group to a primary amine, (4-Bromo-2,5-difluorophenyl)methanamine, provides a key building block for various pharmaceutical compounds.[4][5] This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reaction Pathway:
Caption: Reduction of 4-Bromo-2,5-difluorobenzonitrile.
Experimental Protocol (LiAlH₄ Reduction):
This protocol is adapted from general procedures for the reduction of nitriles with LiAlH₄.[3]
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C and add a solution of 4-Bromo-2,5-difluorobenzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and quench cautiously by sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filtration: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
Quantitative Data:
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| 4-Bromo-2,5-difluorobenzonitrile | LiAlH₄ | THF | Reflux | (4-Bromo-2,5-difluorophenyl)methanamine | 70-85 (Typical) |
| 2,6-difluorobenzonitrile | Raney Nickel, H₂ | Hexane | 130 | 2,6-difluorobenzylamine | 94.6 |
Conversion of Nitrile to Tetrazole
The [2+3] cycloaddition reaction of the nitrile group with an azide source is a common method to synthesize 5-substituted-1H-tetrazoles. These heterocycles are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6][7] The reaction of 4-Bromo-2,5-difluorobenzonitrile with sodium azide in the presence of a Lewis acid or an ammonium salt can yield 5-(4-Bromo-2,5-difluorophenyl)-1H-tetrazole.
Reaction Pathway:
Caption: Synthesis of a tetrazole from 4-Bromo-2,5-difluorobenzonitrile.
Experimental Protocol (Azide Cycloaddition):
This protocol is based on a general procedure for the synthesis of 5-phenyl-1,2,3,4-tetrazole.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2,5-difluorobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Isolation: The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.
Quantitative Data:
| Reactant | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| Benzonitrile | NaN₃, NH₄Cl | DMF | - | 5-phenyl-1,2,3,4-tetrazole | Good |
| o-tolylbenzonitrile | Diethylaluminium azide, Toluene | 110 | 40 h | 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole | 98.5 (conversion) |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. (4-bromo-2,5-difluorophenyl)methanamine | 1256276-39-7 | GAC27639 [biosynth.com]
- 5. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile to 4-Bromo-2,5-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorobenzoic acid is a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, including potential dopaminergic stabilizers and anti-cancer agents.[1][2] This document provides detailed protocols for the hydrolysis of 4-bromo-2,5-difluorobenzonitrile to yield 4-bromo-2,5-difluorobenzoic acid, a critical transformation for accessing this important synthetic intermediate. Both acidic and basic hydrolysis methods are discussed, providing flexibility depending on the substrate's compatibility with different reaction conditions.
Chemical Transformation
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions. The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.
Reaction Scheme:
Data Presentation
While specific quantitative data for the hydrolysis of 4-bromo-2,5-difluorobenzonitrile is not widely published, the following table includes data for a structurally similar transformation (hydrolysis of 2,4-difluorobenzonitrile followed by bromination to yield 5-bromo-2,4-difluorobenzoic acid) to provide a reference for expected outcomes.[3] Physicochemical properties for the starting material and product are also included.
| Parameter | 4-Bromo-2,5-difluorobenzonitrile (Starting Material) | 4-Bromo-2,5-difluorobenzoic Acid (Product) | 5-Bromo-2,4-difluorobenzoic Acid (Reference Product) |
| Molecular Formula | C₇H₂BrF₂N | C₇H₃BrF₂O₂ | C₇H₃BrF₂O₂ |
| Molecular Weight | 218.01 g/mol | 237.00 g/mol | 237.00 g/mol |
| CAS Number | 133541-45-4 | 28314-82-1 | 88545-93-5 |
| Appearance | Solid | Pale yellow solid[4][5] | Solid |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg | Not available | Not available |
| Reference Yield | Not applicable | Not applicable | ~83%[3] |
| Reference Purity | Not applicable | Not applicable | 93.3%[3] |
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of 4-bromo-2,5-difluorobenzonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis
This method utilizes a strong acid to catalyze the hydrolysis of the nitrile.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2,5-difluorobenzonitrile.
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromo-2,5-difluorobenzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Protocol 2: Base-Catalyzed Hydrolysis
This method employs a strong base to facilitate the hydrolysis.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2,5-difluorobenzonitrile in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid to obtain the crude 4-bromo-2,5-difluorobenzoic acid.
-
Further purification can be achieved by recrystallization. A detailed purification procedure for the product involves dissolving the crude material in diethyl ether, extracting with a saturated aqueous solution of sodium bicarbonate, washing the aqueous extracts with a non-polar organic solvent like methylene chloride, acidifying the aqueous layer with hydrochloric acid, and then extracting the product back into diethyl ether. The combined organic extracts are then washed with water, dried, and concentrated.[4][5]
-
Visualizations
Experimental Workflow for Hydrolysis
References
- 1. 4-Bromo-2,5-difluorobenzoic Acid: Pharmaceutical Applications and Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reduction of 4-Bromo-2,5-difluorobenzonitrile to 4-Bromo-2,5-difluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2,5-difluorobenzylamine via the reduction of 4-bromo-2,5-difluorobenzonitrile. Multiple reduction methodologies are discussed, including catalytic hydrogenation with Raney Nickel, and chemical reductions using borane complexes and lithium aluminum hydride. A comparative analysis of these methods is presented in a tabular format to facilitate selection based on laboratory capabilities and desired outcomes. Detailed, step-by-step protocols for the recommended methods are provided, along with visualizations of the chemical reaction and experimental workflow.
Introduction
4-Bromo-2,5-difluorobenzylamine is a valuable synthetic intermediate in the development of novel pharmaceutical agents and other specialty chemicals. Its structural motifs, including the bromo and difluoro substitutions on the benzene ring, are of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary amino group serves as a key functional handle for further molecular elaboration. The synthesis of this amine is most commonly achieved through the reduction of the corresponding benzonitrile. The choice of reduction method is critical to ensure high yield and purity while preserving the halogen substituents, which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions. This document outlines and compares several robust methods for this transformation.
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method for 4-bromo-2,5-difluorobenzonitrile depends on factors such as available equipment, safety considerations, and desired scale. The following table summarizes key aspects of three common and effective methods.
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Advantages | Disadvantages | Reported Yields (General) |
| Catalytic Hydrogenation | Raney® Ni / KBH₄ | Ethanol | Room Temperature to 50°C | Mild conditions, high yields, readily available reagents.[1][2] | Potential for hydrodehalogenation, catalyst can be pyrophoric. | Good to excellent (up to 93% for various nitriles).[1] |
| Borane Reduction | Ammonia Borane (NH₃BH₃) | THF or other ethers | Reflux | Catalyst-free, tolerant of many functional groups, effective for fluorinated aromatics.[3][4] | Requires elevated temperatures, potential for borane-amine complex formation requiring acidic workup. | Good to excellent.[3][4] |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0°C to Room Temperature | Powerful reducing agent, rapid reactions, high yields.[5][6] | Highly reactive and pyrophoric, requires strictly anhydrous conditions and careful workup.[7] | Generally high. |
Experimental Protocols
3.1. Method 1: Reduction using Raney® Nickel and Potassium Borohydride
This method is highlighted for its mild conditions and high efficiency, making it a good first choice for many laboratory settings.[1][2]
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Raney® Nickel (50% slurry in water)
-
Potassium borohydride (KBH₄)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 1g of moist weight per 10 mmol of substrate) with anhydrous ethanol three times to remove water.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (e.g., 2.5 mL per mmol of substrate).[1]
-
Add the washed Raney® Nickel to the ethanol, followed by potassium borohydride (4 equivalents).
-
While stirring the suspension, add 4-bromo-2,5-difluorobenzonitrile (1 equivalent).
-
Reaction: Stir the reaction mixture vigorously at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,5-difluorobenzylamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if required.
3.2. Method 2: Reduction using Ammonia Borane
This catalyst-free method is particularly suitable for substrates with multiple fluorine substituents.[3][4]
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Ammonia borane (NH₃BH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Thick-walled reaction tube or autoclave
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a thick-walled reaction tube equipped with a stir bar, add 4-bromo-2,5-difluorobenzonitrile (1 equivalent) and ammonia borane (1.2 equivalents).[3][4]
-
Add anhydrous THF (e.g., 0.2 M concentration of the nitrile).
-
Seal the reaction tube and place it in an oil bath preheated to the reflux temperature of THF.
-
Reaction: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to quench the reaction and hydrolyze any borane-amine complexes. Stir for 30 minutes.
-
Basify the mixture with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-bromo-2,5-difluorobenzylamine by silica gel column chromatography.
3.3. Method 3: Reduction using Lithium Aluminum Hydride (LAH)
LAH is a potent reducing agent that provides a rapid and efficient reduction of nitriles.[5][6] Extreme caution must be exercised when handling LAH.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 4-bromo-2,5-difluorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up (Fieser Method): [7] Cool the reaction mixture back to 0°C.
-
Sequentially and very carefully add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water.
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular precipitate forms.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter off the solids and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Transformation of 4-Bromo-2,5-difluorobenzonitrile to amine.
Caption: A generalized workflow for the reduction of the nitrile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Workup [chem.rochester.edu]
Application Note: Synthesis and Evaluation of Epidermal Growth Factor Receptor (EGFR) Inhibitors Utilizing 4-Bromo-2,5-difluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a significant class of targeted cancer therapeutics.[5] These inhibitors typically compete with ATP at the kinase domain of EGFR, thereby blocking the autophosphorylation and activation of downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1]
This application note explores the use of 4-Bromo-2,5-difluorobenzonitrile as a versatile starting material for the synthesis of novel EGFR inhibitors. Halogenated and cyanated aromatic compounds are valuable building blocks in medicinal chemistry. The fluorine atoms can enhance binding affinity and improve metabolic stability, while the nitrile and bromo groups offer versatile handles for subsequent chemical modifications to construct complex molecular architectures.[6]
This document provides representative protocols for the synthesis and biological evaluation of potential EGFR inhibitors derived from this starting material, alongside key data for established inhibitors to serve as benchmarks.
EGFR Signaling Pathway and Inhibition
The binding of ligands such as EGF to the EGFR extracellular domain induces receptor dimerization and activation of its intracellular tyrosine kinase. This triggers a cascade of downstream signaling that promotes cell growth and survival. EGFR inhibitors block this process, leading to apoptosis and reduced tumor growth. Third-generation inhibitors like osimertinib are specifically designed to target resistance mutations such as T790M that emerge after treatment with earlier-generation drugs.[1][7]
References
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura coupling reaction of 4-bromo-2,5-difluorobenzonitrile.
Troubleshooting Guides
Low yields in the Suzuki coupling of 4-bromo-2,5-difluorobenzonitrile can arise from several factors. As an electron-deficient aryl halide, oxidative addition to the palladium catalyst is generally favorable.[1] However, issues often stem from the stability of the boronic acid partner, catalyst deactivation, or suboptimal reaction conditions.
Issue 1: Low or No Product Formation with Consumption of Starting Material
If you observe the consumption of your starting materials (4-bromo-2,5-difluorobenzonitrile and/or the boronic acid) without significant formation of the desired product, consider the following potential causes and solutions.
Potential Cause: Protodeboronation of the Boronic Acid
This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, and it is particularly problematic for electron-deficient arylboronic acids.[2]
Solutions:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
-
Anhydrous conditions: Ensure that your solvents and reagents are thoroughly dried, as water can facilitate protodeboronation.[2]
-
Lower reaction temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[2]
-
Use a protected boronic acid: Converting the boronic acid to its corresponding pinacol ester or MIDA ester can provide a slow release of the active boronic acid, minimizing its decomposition.[2]
Potential Cause: Catalyst Deactivation
The active Pd(0) catalyst can be sensitive to oxygen and may decompose, forming inactive palladium black.[3]
Solutions:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3][4]
-
Use a robust catalyst system: For challenging couplings, consider using more stable and active pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4][5]
Issue 2: Reaction Stalls or Proceeds Slowly
If the reaction starts but fails to go to completion, or if the reaction rate is impractically slow, the following factors should be investigated.
Potential Cause: Suboptimal Catalyst System
The choice of palladium source and ligand is critical for efficient catalysis.
Solutions:
-
Ligand selection: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often beneficial. Consider screening ligands such as SPhos, XPhos, RuPhos, or P(t-Bu)₃.[4][6]
-
Catalyst loading: While typically in the range of 1-5 mol%, increasing the catalyst loading might be necessary for difficult couplings.
Potential Cause: Inappropriate Base or Solvent
The base and solvent play crucial roles in the catalytic cycle, particularly in the transmetalation step.
Solutions:
-
Base screening: The optimal base is substrate-dependent. A screen of bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, and even fluoride sources like CsF or TBAF is recommended.[4]
-
Solvent system optimization: Aprotic polar solvents like dioxane, THF, or DMF, often in combination with a small amount of water, are commonly used. The ideal solvent or solvent mixture should be determined experimentally.[4] For instance, a dioxane/water mixture (e.g., 4:1 or 10:1) is a good starting point.[7]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of 4-bromo-2,5-difluorobenzonitrile is giving a very low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding Suzuki coupling, start by assessing these key parameters:
-
Inert Atmosphere: Ensure your reaction setup is free of oxygen. This includes properly degassing your solvents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[3][4]
-
Reagent Quality: Verify the purity of your 4-bromo-2,5-difluorobenzonitrile and, most importantly, your boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[2][3]
-
Catalyst Activity: Make sure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[3]
Q2: Which catalyst system is recommended for the Suzuki coupling of 4-bromo-2,5-difluorobenzonitrile?
A2: For electron-deficient and potentially challenging substrates like 4-bromo-2,5-difluorobenzonitrile, standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems are often required. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4][5] These ligands can promote the oxidative addition and subsequent steps of the catalytic cycle.
Q3: What is the best base and solvent combination for this reaction?
A3: There is no single "best" combination as the optimal conditions are highly dependent on the specific boronic acid being used. However, a common and effective starting point is potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base in a solvent system of dioxane and water (e.g., 4:1 or 10:1 v/v).[7][8] A screen of different bases and solvents is often necessary to maximize the yield for a particular substrate combination.
Q4: I see consumption of my starting materials, but my desired product yield is low and I have a significant amount of a byproduct that appears to be the debrominated starting material. What is happening?
A4: The formation of 2,5-difluorobenzonitrile (the debrominated starting material) is a common side reaction. This can occur through a competing hydrodehalogenation pathway. This side reaction can sometimes be suppressed by carefully choosing the ligand and ensuring strictly anhydrous and oxygen-free conditions.
Data Presentation
Table 1: Effect of Base and Ligand on the Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 2 | 95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 75 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (0.5) | RuPhos (1) | K₂CO₃ (2) | DMF/H₂O | 110 | 24 | 91 |
This table compiles data from various sources for structurally related compounds to provide a comparative overview. Yields are highly substrate- and condition-dependent.
Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides
| Coupling Partner (Aryl Halide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |
| Bromobenzene | Neutral | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 1 | 90 |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-methoxybenzene | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
Data compiled from reference[5]. This table illustrates the feasibility of coupling with a difluorinated boronic acid, which can provide insights into the reactivity of the target 4-bromo-2,5-difluorobenzonitrile.
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Bromo-2,5-difluorobenzonitrile
This protocol is a robust starting point and may require optimization for specific boronic acid partners.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2,5-difluorobenzonitrile, the arylboronic acid, and finely powdered K₃PO₄.[7]
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[7]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed dioxane and degassed water. The final solvent ratio should be approximately 4:1 dioxane:water.[7]
-
Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-2,5-difluorobenzonitrile in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-2,5-difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during cross-coupling experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 4-Bromo-2,5-difluorobenzonitrile in palladium-catalyzed cross-coupling reactions?
A1: The most frequently encountered side reactions include:
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Hydrodehalogenation (Dehalogenation): Premature replacement of the bromine atom with a hydrogen atom from a solvent, base, or other reagents, leading to the formation of 2,5-difluorobenzonitrile.[1][2][3]
-
Homocoupling: The formation of a biaryl byproduct through the coupling of two molecules of 4-Bromo-2,5-difluorobenzonitrile.[4][5]
-
Hydrolysis of the Nitrile Group: Under the basic or acidic conditions often employed in cross-coupling reactions, the nitrile group (-CN) can hydrolyze to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[6][7][8][9]
-
Catalyst Decomposition: The formation of palladium black (aggregated Pd(0) species) indicates catalyst deactivation and can significantly lower the reaction yield.[4][10]
Q2: My Suzuki-Miyaura coupling reaction is showing low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with 4-Bromo-2,5-difluorobenzonitrile can be attributed to several factors:
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Protodeboronation of the Boronic Acid/Ester: The boronic acid or its ester partner can react with the base and trace amounts of water to be replaced by a hydrogen atom.[11]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish. This can be influenced by the choice of base and solvent.
-
Homocoupling of the Boronic Acid: Similar to the aryl halide, the boronic acid can also undergo homocoupling.[12]
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this?
A3: Alkyne homocoupling, often referred to as the Glaser-Hay reaction, is a common side reaction in Sonogashira couplings, particularly when a copper (I) co-catalyst is used. To minimize this:
-
Use a Copper-Free Protocol: The most effective method is to switch to a copper-free Sonogashira reaction protocol.
-
Reduce Copper Catalyst Loading: If a copper co-catalyst is necessary, reducing its concentration can help to disfavor the homocoupling pathway.
-
Control Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can promote alkyne dimerization.
Q4: In my Buchwald-Hartwig amination, I am observing the formation of an imine byproduct. What is happening?
A4: The formation of an imine byproduct can occur through an unproductive side reaction called beta-hydride elimination.[2] This is more likely to happen with certain amine substrates and can compete with the desired reductive elimination step that forms the C-N bond. Using bulky phosphine ligands can often suppress this side reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion of 4-Bromo-2,5-difluorobenzonitrile
| Possible Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a fresh batch of catalyst or a more active precatalyst. |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture. Use an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents. Consider using more air-stable ligands. |
| Suboptimal Temperature | The reaction may require higher temperatures for efficient oxidative addition. Increase the temperature in increments of 10-20°C. Conversely, excessively high temperatures can lead to catalyst decomposition. |
| Incorrect Base | The choice and strength of the base are crucial. The base may not be strong enough to facilitate the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF, THF). |
Issue 2: Significant Formation of Hydrodehalogenation Product (2,5-difluorobenzonitrile)
| Possible Cause | Recommended Action |
| Hydrogen Source | Identify the source of hydrogen. Common sources include protic solvents (e.g., water, alcohols), the base (e.g., NaOtBu can act as a hydride source), or the phosphine ligand. |
| Slow Reductive Elimination | If the desired cross-coupling is slow, hydrodehalogenation can become a more competitive pathway. Use ligands that promote faster reductive elimination. |
| Reaction Time | Prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitor the reaction and stop it once the starting material is consumed. |
Data Presentation
The following tables present illustrative data on the effect of reaction parameters on the outcome of a Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzonitrile with phenylboronic acid. Note: This data is hypothetical and intended for educational purposes to demonstrate potential trends.
Table 1: Effect of Base on Product and Byproduct Distribution
| Base | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (Biaryl) (%) |
| K₂CO₃ | 65 | 10 | 5 |
| Cs₂CO₃ | 85 | 5 | 3 |
| K₃PO₄ | 92 | <2 | <1 |
| NaOtBu | 78 | 15 | 2 |
Table 2: Effect of Ligand on Product and Byproduct Distribution
| Ligand | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (Biaryl) (%) |
| PPh₃ | 70 | 8 | 6 |
| SPhos | 95 | <1 | <1 |
| XPhos | 93 | <2 | <1 |
| dppf | 88 | 4 | 2 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Common Side Reaction Pathways
Caption: Simplified pathways for desired product formation and common side reactions.
References
- 1. azom.com [azom.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. ossila.com [ossila.com]
- 10. chemscene.com [chemscene.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Protodeboronation of Boronic Acids with 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of boronic acids, particularly in coupling reactions with 4-Bromo-2,5-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue in coupling reactions with 4-Bromo-2,5-difluorobenzonitrile?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic when using electron-deficient aryl halides like 4-Bromo-2,5-difluorobenzonitrile. The electron-withdrawing nature of the fluorine atoms and the nitrile group can make the desired coupling reaction, such as a Suzuki-Miyaura coupling, more challenging. This can lead to the boronic acid being consumed by protodeboronation before the desired cross-coupling can occur, resulting in reduced yields of the target molecule and the formation of a deboronated byproduct that can complicate purification.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors in the reaction conditions can accelerate the rate of protodeboronation:
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Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond. While some water is often used in Suzuki-Miyaura reactions, excessive amounts can be detrimental.
-
Basic Conditions: A base is required to activate the boronic acid for transmetalation in the catalytic cycle of many coupling reactions. However, the base can also promote the formation of a more reactive boronate species that is more susceptible to protonolysis.
-
Elevated Temperatures: Higher reaction temperatures, while often necessary to drive the coupling reaction forward, can also increase the rate of the undesired protodeboronation.
-
Inefficient Catalysis: If the catalytic cycle of the desired coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.
Q3: How can I minimize protodeboronation when working with 4-Bromo-2,5-difluorobenzonitrile?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions (where feasible): Employing dry solvents and reagents can significantly reduce the availability of a proton source.
-
Careful Selection of Base: Weaker bases or non-aqueous bases are often preferable. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently good choices.
-
Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can help to minimize the rate of protodeboronation.
-
Use a Protected Boronic Acid Derivative: Using the corresponding MIDA boronate or a potassium trifluoroborate salt can provide a "slow-release" of the boronic acid.[1] This keeps the concentration of the free boronic acid low, minimizing its decomposition.
-
Optimize Catalyst and Ligands: Screening different palladium catalysts and ligands can identify a system that promotes the desired coupling at a faster rate than the protodeboronation. For electron-deficient substrates, ligands like SPhos or XPhos may be beneficial.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and Significant Formation of the Protodeboronated Byproduct
| Potential Cause | Recommended Solution |
| Presence of excess water | Use anhydrous solvents and ensure all glassware is thoroughly dried. If water is required for the reaction, use the minimum effective amount. |
| Base is too strong or concentration is too high | Switch to a weaker base (e.g., from NaOH to K₂CO₃ or Cs₂CO₃). Carefully control the stoichiometry of the base. |
| Reaction temperature is too high | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress to find the optimal balance. |
| Slow rate of desired coupling reaction | Optimize the catalyst system. Consider using a more active palladium precatalyst or a more electron-rich and sterically hindered phosphine ligand to accelerate the catalytic cycle. |
| Boronic acid instability | Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt, before the coupling reaction. |
Problem 2: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution |
| Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| High concentration of Pd(II) species | Use a pre-catalyst that rapidly generates the active Pd(0) species. Ensure the reaction conditions favor the reductive elimination step of the desired coupling over side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Arylboronic Acid with 4-Bromo-2,5-difluorobenzonitrile:
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of DME and water)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent to the flask via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of base-promoted protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
Technical Support Center: Homocoupling of 4-Bromo-2,5-difluorobenzonitrile Derivatives
Welcome to the Technical Support Center for the homocoupling of 4-bromo-2,5-difluorobenzonitrile and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the challenges associated with this specific class of reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the homocoupling of 4-Bromo-2,5-difluorobenzonitrile?
A1: The most common and effective methods for the homocoupling of 4-Bromo-2,5-difluorobenzonitrile are palladium-catalyzed couplings and the Ullmann reaction, which uses a copper catalyst.[1] Both methods have their advantages and are suited for different experimental setups and substrate sensitivities.
Q2: My reaction is resulting in a low yield of the desired biphenyl product. What are the potential causes?
A2: Low yields in homocoupling reactions can stem from several factors. Common issues include inefficient catalyst activity, side reactions such as dehalogenation, and incomplete reaction conversion. For Ullmann reactions, the activity of the copper is crucial and can be diminished by oxidation.[2] In palladium-catalyzed reactions, the choice of ligand and base is critical for an efficient catalytic cycle.[3]
Q3: I am observing a significant amount of a dehalogenated byproduct (2,5-difluorobenzonitrile). How can I minimize this?
A3: Dehalogenation is a common side reaction, particularly in palladium-catalyzed couplings. It can be caused by sources of hydride in the reaction mixture or by certain catalytic intermediates. To minimize this, ensure you are using anhydrous solvents and consider the choice of your reductant or base. In some cases, adjusting the ligand or catalyst system can also suppress this side reaction.[4]
Q4: What is the role of ligands in palladium-catalyzed homocoupling, and how do I choose the right one?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] For the homocoupling of aryl bromides, phosphine-based ligands are commonly used.[6] The choice of ligand can influence the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. For electron-deficient aryl bromides like 4-Bromo-2,5-difluorobenzonitrile, electron-rich and bulky phosphine ligands can often improve catalytic activity.
Q5: Can I run the Ullmann homocoupling reaction under milder conditions?
A5: Traditionally, Ullmann reactions require high temperatures (often above 200°C).[7] However, modern modifications, such as the use of ligands (e.g., amino acids, 1,10-phenanthroline), can significantly lower the required reaction temperature to around 85-110°C.[8][9] The use of highly active, freshly prepared copper powder can also facilitate the reaction at lower temperatures.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | For Palladium: Use a pre-catalyst or ensure in-situ reduction of a Pd(II) source to Pd(0). Consider a different palladium source (e.g., Pd(dba)₂).[6] For Copper (Ullmann): Use freshly activated copper powder. If using a copper salt like CuI, ensure it is not old or oxidized.[2] |
| Inappropriate Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the reaction type and temperature. For Ullmann reactions, DMF is a common choice that can facilitate the reaction at lower temperatures.[8] For palladium-catalyzed reactions, solvents like toluene or DMF/water mixtures are often used.[8] |
| Base Incompatibility | The choice of base is critical. For palladium-catalyzed reactions, screen different bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. |
Issue 2: Formation of Significant Side Products (e.g., Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Ensure the reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Unfavorable Reaction Kinetics | Adjust the catalyst-to-ligand ratio. A different ligand may alter the selectivity of the reaction, favoring the desired homocoupling pathway over dehalogenation. |
| Excessive Reaction Time or Temperature | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent product degradation or the formation of side products. |
Data Presentation
Table 1: Representative Conditions for Palladium-Catalyzed Homocoupling
The following data is illustrative and based on typical yields for similar aryl bromides. Actual yields may vary.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 | 24 | 65 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80 |
Table 2: Representative Conditions for Ullmann Homocoupling
The following data is illustrative and based on typical yields for similar aryl bromides.
| Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cu powder (2 eq) | None | DMF | 150 | 24 | 70 |
| CuI (1.5 eq) | 1,10-Phenanthroline (20 mol%) | DMF | 110 | 18 | 82 |
| Activated Cu (2 eq) | None | NMP | 130 | 20 | 75 |
| Cu₂O (1 eq) | L-Proline (20 mol%) | DMSO | 120 | 24 | 78 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Homocoupling
-
To a flame-dried Schlenk flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and ligand (e.g., PPh₃, 0.10 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., DMF, 5 mL).
-
Stir the mixture at the desired temperature (e.g., 120°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Homocoupling
-
To a round-bottom flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 mmol) and activated copper powder (2.0 mmol).
-
Add a high-boiling aprotic solvent such as DMF or NMP (5 mL).
-
If using a ligand, add it at this stage (e.g., 1,10-phenanthroline, 0.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. These reactions can often be slow, requiring extended reaction times.
-
After completion, cool the mixture and filter off the copper residues.
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Dilute the filtrate with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Generalized mechanisms for Palladium-catalyzed and Ullmann homocoupling.
Caption: General experimental workflow for homocoupling reactions.
Caption: Decision tree for troubleshooting low-yield homocoupling reactions.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Reactions of 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving 4-Bromo-2,5-difluorobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or reaction failure in palladium-catalyzed reactions with 4-Bromo-2,5-difluorobenzonitrile?
A1: Low yields or reaction failures in palladium-catalyzed cross-coupling reactions of 4-Bromo-2,5-difluorobenzonitrile can often be attributed to catalyst decomposition or deactivation. Key factors include:
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Catalyst Poisoning: Excess cyanide ions in cyanation reactions can poison the palladium catalyst by forming inactive complexes such as [(CN)4Pd]2-[1][2]. Other nucleophiles or impurities in the reaction mixture can also act as poisons.
-
Moisture: The presence of water can be particularly detrimental in cyanation reactions. It can lead to the hydrolysis of cyanide to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can form stable, inactive hydride complexes like [(CN)3PdH]2-[1][2]. In other cross-coupling reactions, water can facilitate undesired side reactions like hydrodehalogenation[3][4].
-
Ligand Degradation or Inappropriate Choice: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially at elevated temperatures. The choice of ligand is also critical; bulky, electron-rich ligands are often required for challenging substrates to promote oxidative addition and stabilize the catalytic species.
-
High Temperatures: While necessary for some reactions, high temperatures can accelerate catalyst decomposition pathways, leading to the formation of inactive palladium black.
-
Oxygen: Exposure to oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
Q2: How can I detect catalyst decomposition in my reaction?
A2: Visual observation of palladium black formation is a common indicator of catalyst decomposition. For a more detailed analysis, several analytical techniques can be employed:
-
NMR Spectroscopy: Can be used to identify the formation of inactive palladium complexes or ligand degradation products.
-
Mass Spectrometry (e.g., LC-MS): To monitor the reaction progress and identify byproducts that may result from catalyst deactivation pathways.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium catalyst.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the catalyst and identify the formation of palladium nanoparticles or aggregates.
Q3: What are the best practices to prevent catalyst decomposition?
A3: To minimize catalyst decomposition, consider the following:
-
Use High-Purity Reagents: Ensure that 4-Bromo-2,5-difluorobenzonitrile, solvents, and other reagents are of high purity and free from potential catalyst poisons.
-
Maintain an Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxygen contamination.
-
Optimize Reaction Conditions: Carefully screen reaction temperature, catalyst loading, and ligand-to-metal ratio. It is often advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Select the Appropriate Ligand: Use bulky, electron-rich phosphine ligands that are known to stabilize palladium catalysts in cross-coupling reactions.
-
Control Stoichiometry: In cyanation reactions, avoid a large excess of the cyanide source to minimize catalyst poisoning[1][2].
Troubleshooting Guides
Issue 1: Low or No Conversion in Palladium-Catalyzed Cyanation
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction stalls after initial conversion. | Catalyst poisoning by excess cyanide. | Use a slow-release source of cyanide or add the cyanide source portion-wise. |
| No reaction, starting material recovered. | Presence of moisture leading to HCN formation and catalyst deactivation. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
| Formation of palladium black. | Catalyst decomposition due to high temperature or ligand degradation. | Lower the reaction temperature. Screen different, more robust ligands. |
| Inconsistent results between batches. | Impurities in 4-Bromo-2,5-difluorobenzonitrile. | Purify the starting material before use. |
Issue 2: Significant Hydrodehalogenation in Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Step |
| Formation of 2,5-difluorobenzonitrile as a major byproduct. | Presence of a hydrogen source (e.g., water, alcohol solvent). | Use anhydrous solvents. Consider using a non-protic solvent. |
| Hydrodehalogenation competes with the desired coupling. | Inefficient transmetalation or reductive elimination step. | Screen different ligands to accelerate the desired catalytic cycle. |
| High reaction temperature promoting the side reaction. | Optimize the temperature to favor the cross-coupling pathway. |
Experimental Protocols
Protocol: General Procedure for Palladium-Catalyzed Cyanation of 4-Bromo-2,5-difluorobenzonitrile
This is a general guideline and may require optimization.
-
Preparation: In a glovebox or under a strict inert atmosphere, add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.) and a dry, degassed solvent (e.g., DMF, DMAc).
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Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts. Wash the organic phase with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing Catalyst Decomposition Pathways
The following diagrams illustrate key concepts in catalyst decomposition.
Caption: Palladium-catalyzed cyanation cycle and key deactivation pathways.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 4-Bromo-2,5-difluorobenzonitrile reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 4-Bromo-2,5-difluorobenzonitrile?
A1: The most common impurities depend on the synthetic route. When synthesizing from 4-Bromo-2,5-difluorobenzaldehyde and a hydroxylamine reagent, the primary impurities are typically:
-
Unreacted 4-Bromo-2,5-difluorobenzaldehyde: The starting material may not have fully converted to the product.
-
4-Bromo-2,5-difluorobenzaldehyde oxime: This is the intermediate formed during the reaction and its conversion to the nitrile may be incomplete.
Q2: How can I assess the purity of my crude 4-Bromo-2,5-difluorobenzonitrile?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method to assess the purity of your crude product. By spotting your crude reaction mixture alongside the starting material (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components. The desired product, being less polar than the aldehyde and oxime, should have a higher Retention Factor (Rf) value.
Q3: What is the recommended purification method for 4-Bromo-2,5-difluorobenzonitrile?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is a good option if the crude product is relatively pure (>90%) and the impurities have different solubility profiles.
-
Column Chromatography: This is the most versatile method for separating the product from multiple impurities, especially if the polarities of the components are significantly different.
Q4: My purified 4-Bromo-2,5-difluorobenzonitrile is an off-white or faint yellow crystalline powder. Is this normal?
A4: Yes, commercially available 4-Bromo-2,5-difluorobenzonitrile is often described as an off-white to faint lemon crystalline powder.[1] A slight coloration does not necessarily indicate significant impurity, but for applications requiring very high purity, further purification may be necessary.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume of solvent is used. | Gradually add more of the hot solvent until the product dissolves. If it still does not dissolve, try a more polar solvent system. |
| Product oils out instead of crystallizing upon cooling. | The solution is supersaturated, the cooling is too rapid, or the solvent has a boiling point that is too high. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool slowly. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the product is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then cool again. Alternatively, add a non-solvent (a solvent in which the product is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm until clear and cool slowly. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | The colored impurity may have similar solubility. Consider a pre-purification step like a charcoal treatment of the hot solution before filtration and cooling, or opt for column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Adjust the polarity of the eluent. If the spots are all near the baseline, increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are all near the solvent front, decrease the polarity. |
| Product elutes with impurities. | The polarity difference between the product and the impurity is small. | Use a shallower solvent gradient during elution. If using a single solvent mixture, try a less polar system to increase the separation on the column. Ensure the column is not overloaded with the crude product. |
| Streaking of spots on TLC or column. | The compound may be too polar for the solvent system, or it could be acidic or basic, leading to strong interaction with the silica gel. The column may also be overloaded. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial. Reduce the amount of sample loaded onto the column. |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[2] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 4-Bromo-2,5-difluorobenzonitrile.
Materials:
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Silica gel TLC plates with UV indicator (e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent: A starting point is 10-30% ethyl acetate in hexanes.
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
On the TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
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Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Using a capillary tube, spot the dissolved crude product on the starting line. If available, spot the starting aldehyde as a reference.
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Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front with a pencil, and let it dry.
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Visualize the spots under a UV lamp and circle them with a pencil.
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Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The product, 4-Bromo-2,5-difluorobenzonitrile, is expected to be less polar and thus have a higher Rf value than the starting aldehyde and the oxime intermediate.
Recrystallization Protocol (Starting Point)
Based on protocols for similar compounds, a mixed solvent system is a good starting point.
Materials:
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Crude 4-Bromo-2,5-difluorobenzonitrile
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Solvent system: A mixture of a good solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether).
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture gently with swirling until the solid dissolves.
-
While the solution is still warm, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
This is a general protocol for the purification of moderately polar organic compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent: A starting point is a gradient of 5% to 20% ethyl acetate in hexanes. The optimal eluent should give the product an Rf of ~0.3 on TLC.
-
Crude 4-Bromo-2,5-difluorobenzonitrile
-
Collection tubes
Procedure:
-
Prepare the column by packing it with silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
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Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as the column runs.
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Monitor the fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Data Presentation
Table 1: Purity and Physical Properties
| Compound | Typical Purity | Physical Form | Molecular Weight ( g/mol ) |
| 4-Bromo-2,5-difluorobenzonitrile | ≥95 - 97% | Solid, off-white to faint yellow crystals | 218.00 |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Conceptual diagram of column chromatography separation.
References
Technical Support Center: Column Chromatography of Fluorinated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing column chromatography of fluorinated aromatic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of fluorinated aromatic compounds in a question-and-answer format.
Issue: Poor Peak Shape (Tailing or Splitting)
Q1: My peaks are tailing. What are the common causes and solutions?
A1: Peak tailing is a common issue in chromatography. For fluorinated aromatic compounds, several factors can contribute to this problem:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Fluorinated compounds can interact with active sites on silica-based columns.
-
Solution:
-
Mobile Phase Modification: Adding a small amount of a polar solvent or an acidic/basic modifier to the mobile phase can help to mask these active sites. For example, adding trifluoroacetic acid (TFA) to the mobile phase is a common practice.[1]
-
Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity and reduce unwanted interactions.[2][3]
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Contamination: Contamination on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.
-
Solution:
-
Sample Filtration: Filter your sample before injection to remove any particulate matter.
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Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.
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Column Washing: If contamination is suspected, flush the column with a strong solvent.
-
-
Q2: My peaks are splitting into two or more peaks. What could be the reason?
A2: Peak splitting can be a frustrating problem. Here are some potential causes and their solutions:
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Co-elution: The split peak may actually be two different compounds eluting very close to each other.[4]
-
Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak.[5][6]
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Solution: This usually indicates a problem with the column itself. Replacing the column is often the best solution.[5]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[7]
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
On-Column Degradation: The analyte may be degrading on the column, leading to the appearance of extra peaks.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is within the stability range of your compound.
-
Temperature: Lowering the column temperature may reduce degradation.
-
-
Troubleshooting Workflow for Peak Splitting
References
Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4-Bromo-2,5-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-Bromo-2,5-difluorobenzonitrile, particularly when using a Sandmeyer reaction?
A1: When synthesizing 4-Bromo-2,5-difluorobenzonitrile from 4-bromo-2,5-difluoroaniline via a Sandmeyer reaction, the two most prevalent impurities are:
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4-Bromo-2,5-difluorophenol: This forms when the intermediate diazonium salt reacts with water. This reaction is often accelerated by elevated temperatures.
-
4-Bromo-2,5-difluorobenzamide: This is a result of the hydrolysis of the nitrile functional group of the final product. The hydrolysis can occur under acidic or basic conditions, especially during workup or purification if conditions are not carefully controlled.
Q2: My reaction mixture is showing a dark coloration. Is this normal?
A2: The formation of diazonium salts and their subsequent reactions can sometimes produce colored byproducts, including azo compounds, especially if there is unreacted starting aniline. While some coloration can be expected, a very dark or tarry mixture may indicate significant decomposition of the diazonium salt or other side reactions. It is crucial to maintain low temperatures (0-5 °C) during the diazotization step to minimize decomposition.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and major impurities. By comparing the spots of the reaction mixture with the starting material, you can determine when the starting aniline has been consumed.
Q4: What are the recommended storage conditions for 4-Bromo-2,5-difluorobenzonitrile?
A4: 4-Bromo-2,5-difluorobenzonitrile is typically a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of 4-Bromo-2,5-difluorobenzonitrile.
Problem 1: Low Yield of 4-Bromo-2,5-difluorobenzonitrile
| Potential Cause | Troubleshooting Step |
| Incomplete diazotization of 4-bromo-2,5-difluoroaniline. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline. |
| Decomposition of the diazonium salt. | Use the freshly prepared diazonium salt immediately in the subsequent cyanation step. Avoid allowing the diazonium salt solution to warm up. |
| Inefficient cyanation reaction. | Ensure the copper(I) cyanide is of good quality. The reaction may benefit from gentle heating, but this should be carefully controlled to avoid decomposition of the product. |
| Loss of product during workup. | Be cautious during extraction and washing steps. Ensure the pH is appropriately adjusted to keep the product in the organic phase. Minimize the amount of solvent used for extraction to avoid difficulties during solvent removal. |
Problem 2: Presence of 4-Bromo-2,5-difluorophenol Impurity
| Potential Cause | Troubleshooting Step |
| Reaction of the diazonium salt with water. | Maintain a low reaction temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Add the diazonium salt solution to the copper cyanide solution without undue delay. |
| Purification Strategy | |
| Column Chromatography | 4-Bromo-2,5-difluorophenol is more polar than the desired nitrile product. It can be effectively separated by silica gel column chromatography using a non-polar eluent system, such as a gradient of hexane and ethyl acetate. The nitrile will elute before the phenol. |
| Base Wash | During the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help remove the acidic phenolic impurity by converting it to its water-soluble salt. Care must be taken to avoid hydrolysis of the nitrile product. |
Problem 3: Presence of 4-Bromo-2,5-difluorobenzamide Impurity
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the nitrile group during workup or purification. | Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup. |
| Purification Strategy | |
| Column Chromatography | The amide is significantly more polar than the nitrile. Silica gel column chromatography with a hexane/ethyl acetate eluent system will effectively separate the two compounds, with the nitrile eluting first. |
| Recrystallization | Recrystallization from a suitable solvent can be effective. Since the amide has different solubility properties, it may be removed in the mother liquor or through selective crystallization. |
Experimental Protocols
Purification by Column Chromatography
This protocol provides a general guideline for the purification of crude 4-Bromo-2,5-difluorobenzonitrile containing less polar and more polar impurities.
Materials:
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Crude 4-Bromo-2,5-difluorobenzonitrile
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
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TLC plates and chamber
Procedure:
-
TLC Analysis: First, analyze your crude product by TLC to determine a suitable eluent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to achieve good separation between the product and impurities. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will allow for the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing the 4-Bromo-2,5-difluorobenzonitrile and remove the solvent under reduced pressure to obtain the purified product.
Purification by Recrystallization
This is a general protocol that may need optimization for your specific impurity profile.
Materials:
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Crude 4-Bromo-2,5-difluorobenzonitrile
-
A suitable solvent (e.g., isopropanol, ethanol, or a mixture of solvents like hexane/ethyl acetate)
-
Erlenmeyer flask
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Heating source (hot plate)
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 4-Bromo-2,5-difluorobenzonitrile in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for impurity removal in 4-Bromo-2,5-difluorobenzonitrile synthesis.
Caption: Experimental workflow for purification by column chromatography.
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Bromo-2,5-difluorobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 4-Bromo-2,5-difluorobenzonitrile?
A1: 4-Bromo-2,5-difluorobenzonitrile can be synthesized through several key pathways:
-
From 4-Bromo-2,5-difluorobenzoic acid: This is a two-step process involving the conversion of the carboxylic acid to 4-bromo-2,5-difluorobenzamide, followed by dehydration to the desired nitrile.[1]
-
Via Sandmeyer Reaction: Starting from 4-Bromo-2,5-difluoroaniline, a diazonium salt is formed and subsequently converted to the nitrile using a copper(I) cyanide catalyst.[2][3][4] This is a classic and versatile method for introducing a cyano group onto an aromatic ring.
-
From 4-Bromo-2,5-difluorobenzaldehyde: The aldehyde can be converted to an oxime, which is then dehydrated to form the nitrile.[5]
-
Cyanation of 1,4-dibromo-2,5-difluorobenzene: This route involves the direct displacement of a bromine atom with a cyanide group, typically using a palladium or copper catalyst.
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
A2: Several reagents used in the synthesis of 4-Bromo-2,5-difluorobenzonitrile are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.[6] Key hazards include:
-
Cyanide Salts (e.g., CuCN, KCN, NaCN): Highly toxic if ingested, inhaled, or in contact with skin. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. It is a lachrymator and can cause severe burns. Handle only in a fume hood with appropriate PPE.
-
Phosphoryl Chloride (POCl₃): Similar to thionyl chloride, it is corrosive and reacts with water. Handle with extreme care in a fume hood.
-
Diazonium Salts: Can be explosive when isolated in a dry state. It is highly recommended to use them in solution without isolation.[4] Reactions should be conducted at low temperatures (typically 0-5 °C) to minimize decomposition.[7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under UV light. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-Bromo-2,5-difluorobenzonitrile.
Synthesis via Sandmeyer Reaction from 4-Bromo-2,5-difluoroaniline
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete diazotization of the aniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[7] Use fresh sodium nitrite. Test for excess nitrous acid using starch-iodide paper to confirm the completion of diazotization. |
| Decomposition of the diazonium salt. | Keep the temperature of the diazonium salt solution low at all times. Use the diazonium salt immediately after its preparation. | |
| Inefficient copper catalyst. | Use a freshly prepared, high-purity copper(I) cyanide catalyst. Ensure the catalyst is not oxidized to copper(II). | |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water.[7] | Maintain a low reaction temperature. Ensure the reaction medium is sufficiently acidic to suppress the reaction with water. |
| Formation of Azo Compounds | Coupling of the diazonium salt with the starting aniline. | Maintain a slight excess of nitrous acid to ensure all the aniline is converted to the diazonium salt. |
Synthesis via Dehydration of 4-Bromo-2,5-difluorobenzamide
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Dehydration | Inefficient dehydrating agent. | Use a powerful dehydrating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Ensure the reagent is fresh and not decomposed. |
| Insufficient reaction temperature or time. | The reaction with POCl₃ is typically carried out at elevated temperatures (e.g., 80°C for 2 hours).[1] Optimize the reaction time by monitoring the reaction progress using TLC. | |
| Formation of Impurities | Side reactions caused by the dehydrating agent. | Purify the crude product by recrystallization or column chromatography to remove any byproducts. |
| Low Yield of Amide Intermediate | Incomplete conversion of the carboxylic acid. | Use an excess of the aminating agent (e.g., ammonia). Ensure the activation of the carboxylic acid (e.g., with thionyl chloride) is complete before adding the amine source. |
Experimental Protocols
Synthesis of 4-Bromo-2,5-difluorobenzonitrile from 4-Bromo-2,5-difluorobenzoic Acid
This two-step protocol is adapted from a known synthetic route.[1]
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,5-difluorobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir until the solid dissolves and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring until the reaction is complete.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4-bromo-2,5-difluorobenzamide, which can be purified by recrystallization.
Step 2: Dehydration of 4-Bromo-2,5-difluorobenzamide to 4-Bromo-2,5-difluorobenzonitrile
-
In a round-bottom flask, add the 4-bromo-2,5-difluorobenzamide obtained from the previous step.
-
Add an excess of phosphoryl chloride.
-
Heat the mixture to 80°C and stir for approximately 2 hours (monitor by TLC).[1]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-bromo-2,5-difluorobenzonitrile.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Yields for Sandmeyer Bromination Reactions
| Starting Aniline | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Fluoroaniline | CuBr/HBr | Water | 100-120 | Moderate | [2] |
| 4-Fluoroaniline | CuBr/Dibenzo-18-crown-6 | Acetonitrile | 20-25 | High | Recent trends in the chemistry of Sandmeyer reaction: a review |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | t-BuONO/CuBr₂ | Acetonitrile | Room Temp | 71 | Recent trends in the chemistry of Sandmeyer reaction: a review |
| 3-Amino-5-methylisoxazole | t-BuONO/CuBr₂ | Acetonitrile | 65 | 59 | Recent trends in the chemistry of Sandmeyer reaction: a review |
Visualizations
Caption: Alternative synthetic routes for 4-Bromo-2,5-difluorobenzonitrile.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]
- 6. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Navigating the Challenges of Dehalogenation: A Technical Support Center for 4-Bromo-2,5-difluorobenzonitrile
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in mitigating the common yet often problematic dehalogenation of 4-Bromo-2,5-difluorobenzonitrile during synthetic transformations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this versatile building block in complex molecular architectures.
Dehalogenation, the undesired removal of a halogen atom and its replacement with a hydrogen atom, is a frequent side reaction encountered in cross-coupling and other metal-catalyzed reactions involving aryl halides. In the case of 4-Bromo-2,5-difluorobenzonitrile, an electron-deficient substrate, this side reaction can be particularly prevalent, leading to reduced yields of the desired product and complicating purification processes. This support center aims to provide practical solutions to overcome this synthetic hurdle.
Troubleshooting Guide: Minimizing Dehalogenation of 4-Bromo-2,5-difluorobenzonitrile
This section addresses common issues encountered during reactions with 4-Bromo-2,5-difluorobenzonitrile and offers targeted solutions.
Issue 1: Significant formation of 2,5-difluorobenzonitrile as a byproduct.
This is a clear indication of hydrodehalogenation. The primary suspect is often the reaction conditions, including the choice of catalyst, base, and solvent.
| Parameter | Potential Cause of Dehalogenation | Recommended Solution | Rationale |
| Catalyst System | Highly active palladium catalysts can sometimes favor the dehalogenation pathway. | Screen a panel of palladium catalysts and ligands. Consider using less active but more selective catalysts. For Suzuki reactions, palladium acetate with a bulky, electron-rich phosphine ligand like SPhos or XPhos can be effective. | Bulky ligands can sterically hinder the approach of hydride sources to the palladium center, thus disfavoring the dehalogenation pathway. |
| Base | Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can act as hydride donors or promote the formation of palladium-hydride species. | Use weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). | These bases are less likely to generate hydride species that lead to the reduction of the aryl bromide. |
| Solvent | Protic solvents (e.g., alcohols) can serve as a source of hydrogen. | Employ aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene. | Aprotic solvents minimize the availability of protons that can participate in the dehalogenation process. |
| Temperature | High reaction temperatures can increase the rate of dehalogenation. | Optimize the reaction temperature. Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. | Lowering the temperature can often selectively slow down the undesired dehalogenation reaction more than the desired cross-coupling. |
| Water Content | While often necessary for the efficiency of some cross-coupling reactions (e.g., Suzuki), excessive water can be a proton source. | Carefully control the amount of water in the reaction. Use anhydrous solvents and reagents where appropriate, and consider adding a specific, controlled amount of water if required for the reaction mechanism. | Optimizing the water content can strike a balance between promoting the desired reaction and minimizing dehalogenation. |
Issue 2: Low or no conversion of 4-Bromo-2,5-difluorobenzonitrile.
This may be related to catalyst deactivation or suboptimal reaction conditions that do not favor the desired transformation.
| Parameter | Potential Cause of Low Conversion | Recommended Solution | Rationale |
| Catalyst Activity | The chosen catalyst may not be active enough under the reaction conditions. | Switch to a more active palladium precatalyst or a more effective ligand. | A more active catalyst can promote the desired reaction pathway over competing deactivation or side reactions. |
| Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS and extend the reaction time if necessary. | Ensuring the reaction reaches completion is crucial for maximizing the yield of the desired product. |
| Reagent Purity | Impurities in the starting materials or reagents can inhibit the catalyst. | Use high-purity 4-Bromo-2,5-difluorobenzonitrile and other reagents. | Impurities can poison the catalyst and hinder the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is 4-Bromo-2,5-difluorobenzonitrile prone to dehalogenation?
A1: The presence of three electron-withdrawing groups (two fluorine atoms and a nitrile group) on the benzene ring makes the carbon atom attached to the bromine highly electrophilic. This increased electrophilicity makes the C-Br bond more susceptible to cleavage, including reductive cleavage that leads to dehalogenation.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the base, solvent, or even trace amounts of water. The Pd-H species can then react with the aryl-palladium intermediate in a process called reductive elimination to yield the dehalogenated product.
Q3: Can the choice of boronic acid in a Suzuki coupling influence the extent of dehalogenation?
A3: Yes. A highly reactive boronic acid can undergo transmetalation with the palladium center more rapidly, which can outcompete the dehalogenation pathway. Conversely, a sluggish transmetalation can allow more time for the dehalogenation side reaction to occur. Ensuring the purity and reactivity of the boronic acid is crucial.
Q4: Are there any specific recommendations for lithium-halogen exchange with 4-Bromo-2,5-difluorobenzonitrile?
A4: Lithium-halogen exchange is a very fast reaction. To prevent side reactions, it is typically performed at very low temperatures (e.g., -78 °C or lower) in an aprotic solvent like THF or diethyl ether. The addition of the organolithium reagent (e.g., n-BuLi or t-BuLi) should be done slowly and carefully to control the exotherm. The resulting aryllithium species is highly reactive and should be quenched with the desired electrophile at low temperature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzonitrile with an arylboronic acid, optimized to reduce the incidence of hydrodehalogenation.
-
Reagents:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The optimal solvent ratio may need to be determined empirically.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with Controlled Dehalogenation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile, with conditions selected to suppress the dehalogenation side reaction.
-
Reagents:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask.
-
Add 4-Bromo-2,5-difluorobenzonitrile, the amine, and NaOtBu.
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
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Visualizing Reaction Pathways
To further aid in understanding the chemical processes involved, the following diagrams illustrate key reaction pathways and logical relationships in troubleshooting dehalogenation.
Caption: A logical workflow for troubleshooting dehalogenation.
Caption: Competing pathways in Suzuki coupling leading to desired product vs. dehalogenation.
This technical support center will be continuously updated with new data and protocols as they become available, ensuring that the scientific community has access to the most current and effective methods for utilizing 4-Bromo-2,5-difluorobenzonitrile in their research and development endeavors.
Technical Support Center: Hydrolysis of 4-Bromo-2,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the hydrolysis of 4-Bromo-2,5-difluorobenzonitrile to its corresponding amide or carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrolysis of 4-Bromo-2,5-difluorobenzonitrile?
The hydrolysis of 4-Bromo-2,5-difluorobenzonitrile can yield two primary products depending on the reaction conditions:
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4-Bromo-2,5-difluorobenzamide: This is the intermediate product formed from the partial hydrolysis of the nitrile group.
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4-Bromo-2,5-difluorobenzoic acid: This is the final product resulting from the complete hydrolysis of the nitrile group.
Q2: What are the common methods for hydrolyzing 4-Bromo-2,5-difluorobenzonitrile?
The hydrolysis is typically carried out under acidic or basic conditions.[1][2][3]
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Acid-catalyzed hydrolysis: This method generally leads to the formation of the carboxylic acid.[1][4][5][6] Strong acids like sulfuric acid or hydrochloric acid are commonly used, often at elevated temperatures.[3][4][5] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[7][8][9]
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Base-catalyzed hydrolysis: This method can be controlled to yield either the amide or the carboxylate salt.[6][10] Using milder conditions (e.g., lower temperatures, shorter reaction times) can favor the formation of the amide.[6][11] Harsher conditions (e.g., higher temperatures, prolonged reaction times) will lead to the carboxylic acid.[6] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[12][13][14] The resulting carboxylate salt needs to be neutralized with acid in a separate step to obtain the carboxylic acid.[1]
Q3: Are there any potential side reactions to be aware of during the hydrolysis of 4-Bromo-2,5-difluorobenzonitrile?
While not explicitly documented for this specific molecule in the search results, general knowledge of reactions involving halogenated aromatic compounds suggests potential side reactions under harsh hydrolysis conditions:
-
Dehalogenation: Although typically challenging, prolonged exposure to strong acids or bases at high temperatures could potentially lead to the replacement of the bromine or fluorine atoms with a hydroxyl group or hydrogen.
-
Decomposition: At very high temperatures, degradation of the starting material or product may occur.
It is crucial to carefully monitor the reaction to minimize these potential side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete conversion of the nitrile | 1. Insufficient reaction time or temperature.2. Inadequate concentration of acid or base catalyst.3. Poor solubility of the starting material. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.2. Increase the concentration of the acid or base. For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used for complete conversion to the carboxylate.3. Use a co-solvent (e.g., ethanol, THF) to improve solubility. |
| Formation of a mixture of amide and carboxylic acid | 1. Reaction conditions are intermediate between those required for partial and complete hydrolysis.2. Non-homogenous reaction mixture. | 1. To isolate the amide, use milder conditions (e.g., lower temperature, shorter time). To obtain the carboxylic acid, use more forcing conditions (e.g., higher temperature, longer time, higher catalyst concentration).[6]2. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Low yield of the desired product | 1. Product degradation under harsh conditions.2. Loss of product during work-up and purification.3. Potential side reactions. | 1. Optimize reaction conditions to be as mild as possible while still achieving complete conversion.2. Ensure proper pH adjustment during extraction. For the carboxylic acid, acidify the aqueous layer to a low pH (e.g., pH 1-2) to ensure complete precipitation or extraction. Back-extract the organic layers to recover any dissolved product.3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify any major byproducts and adjust reaction conditions accordingly. |
| Difficulty in purifying the product | 1. Presence of unreacted starting material or intermediate amide.2. Formation of byproducts with similar polarity to the product. | 1. Optimize the reaction to drive it to completion. If a mixture is obtained, consider chromatographic separation.2. Recrystallization is often an effective purification method for solid products. Experiment with different solvent systems. If recrystallization is ineffective, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to 4-Bromo-2,5-difluorobenzoic acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2,5-difluorobenzonitrile (1.0 eq).
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Reagent Addition: Add a 3:1 mixture of concentrated sulfuric acid and water.
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Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
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Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out.
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Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Catalyzed Hydrolysis to 4-Bromo-2,5-difluorobenzamide (Milder Conditions)
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Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol.[15]
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-4 eq of 20% NaOH). Some protocols suggest the use of hydrogen peroxide in an alkaline solution for a mild conversion to the amide.[11]
-
Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction closely by TLC or HPLC to avoid over-hydrolysis to the carboxylic acid.
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Work-up: Cool the reaction mixture and pour it into cold water. The amide product, being less soluble than the corresponding carboxylate, may precipitate.
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Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be used for further purification.
Data Summary
The following table summarizes typical reaction conditions for nitrile hydrolysis. Note that optimal conditions for 4-Bromo-2,5-difluorobenzonitrile may need to be determined empirically.
| Reaction | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Primary Product |
| Acid Hydrolysis | H₂SO₄ or HCl | Water | 100 - 120 | 4 - 12 | Carboxylic Acid |
| Base Hydrolysis | NaOH or KOH | Water/Ethanol | 80 - 100 | 2 - 8 | Carboxylic Acid |
| Mild Base Hydrolysis | NaOH or KOH | t-Butanol/Water | 40 - 60 | 2 - 6 | Amide |
| Mild Base Hydrolysis with H₂O₂ | NaOH/H₂O₂ | Ethanol/Water | Room Temp - 50 | 1 - 4 | Amide |
Visualizations
Hydrolysis Pathway
Caption: General hydrolysis pathway of 4-Bromo-2,5-difluorobenzonitrile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common hydrolysis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. youtube.com [youtube.com]
- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. websites.nku.edu [websites.nku.edu]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Stability of 4-Bromo-2,5-difluorobenzonitrile under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Bromo-2,5-difluorobenzonitrile under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for 4-Bromo-2,5-difluorobenzonitrile?
A1: 4-Bromo-2,5-difluorobenzonitrile is a solid crystalline powder at room temperature.[1][2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Q2: Is 4-Bromo-2,5-difluorobenzonitrile stable under typical cross-coupling reaction conditions?
A2: Yes, 4-Bromo-2,5-difluorobenzonitrile is a versatile building block frequently used in various palladium-catalyzed cross-coupling reactions, indicating its stability under these conditions.[5] It is commonly employed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Q3: Can the nitrile group in 4-Bromo-2,5-difluorobenzonitrile be hydrolyzed to a carboxylic acid?
A3: Yes, the nitrile group can be hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating under reflux.[6][7] Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide are used to facilitate the hydrolysis.[6][8] Under acidic conditions, the reaction yields the free carboxylic acid and the corresponding ammonium salt.[6] Under basic conditions, the salt of the carboxylic acid is formed, and ammonia gas is liberated.[6] Subsequent acidification is necessary to obtain the free carboxylic acid.[6]
Q4: Is it possible to reduce the nitrile group of 4-Bromo-2,5-difluorobenzonitrile?
Q5: Are the fluorine atoms on the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr)?
A5: The presence of the electron-withdrawing nitrile group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[12][13] Generally, SNAr reactions on aryl halides are favored when strong electron-withdrawing groups are present on the ring.[13] The fluorine atoms, being good leaving groups in SNAr, could potentially be displaced by strong nucleophiles, especially when positioned ortho or para to an activating group.[12] However, specific studies detailing SNAr on 4-Bromo-2,5-difluorobenzonitrile were not found in the search results.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: Low or no yield in Suzuki-Miyaura coupling reactions.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Inefficient Catalyst System | For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands. | Electron-donating groups can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step.[14] |
| Protodeboronation of Boronic Acid | This side reaction is common with electron-rich boronic acids. To minimize it, use anhydrous conditions, choose a weaker base, or convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[14] | Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[14] |
| Catalyst Decomposition | Palladium catalysts can decompose at high temperatures. If decomposition (e.g., formation of palladium black) is observed, try running the reaction at a lower temperature with a more active catalyst.[14] | Not all Suzuki couplings require high temperatures; modern catalysts can often facilitate the reaction at room temperature.[14] |
| Improper Base Selection | The choice of base is critical and can influence catalyst activity and stability. For electron-rich substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often give better yields. | The base activates the organoboron species, facilitating transmetalation.[15] |
Issue 2: Homocoupling of the terminal alkyne in Sonogashira coupling reactions.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Presence of Oxygen | Homocoupling of terminal alkynes (Glaser coupling) is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. | Copper acetylides can undergo homocoupling when exposed to air.[16] |
| Copper Co-catalyst | The copper co-catalyst can promote homocoupling. Consider using a copper-free Sonogashira protocol. | Several copper-free Sonogashira methods have been developed to avoid homocoupling products.[17] |
Issue 3: Difficulty in achieving Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig amination. The optimal ligand depends on the specific amine and aryl halide used. Consider screening a variety of bulky, electron-rich phosphine ligands. | Different "generations" of catalyst systems with increasingly effective ligands have been developed to broaden the scope of the reaction.[18] |
| Base Incompatibility | A strong, non-nucleophilic base is required. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome. | The base is required to deprotonate the amine.[19] |
Hydrolysis of the Nitrile Group
Issue: Incomplete hydrolysis of the nitrile to the carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Relevant Information |
| Insufficient Reaction Time or Temperature | The hydrolysis of nitriles can be slow. Ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction progress by TLC or other analytical methods. | The reaction is typically carried out at elevated temperatures to proceed at a reasonable rate.[6][8] |
| Mild Reaction Conditions (especially for basic hydrolysis) | Under milder basic conditions, the reaction may stop at the amide intermediate. For complete hydrolysis to the carboxylic acid, harsher conditions (higher temperature, longer reaction time) are generally required. | Basic hydrolysis can sometimes be controlled to yield the amide as the final product.[20] |
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling:
A general procedure involves reacting 4-Bromo-2,5-difluorobenzonitrile with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).[14][15] The reaction is typically heated under an inert atmosphere.
General Protocol for Sonogashira Coupling:
This reaction couples 4-Bromo-2,5-difluorobenzonitrile with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[5][16] The reaction is usually carried out under an inert atmosphere in a solvent like THF or DMF.
General Protocol for Buchwald-Hartwig Amination:
This amination involves the reaction of 4-Bromo-2,5-difluorobenzonitrile with a primary or secondary amine in the presence of a palladium catalyst (often a pre-catalyst or generated in situ from a palladium source and a phosphine ligand) and a strong, non-nucleophilic base (e.g., NaOtBu).[1][18] The reaction is typically run in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.
General Protocol for Nitrile Hydrolysis (Acidic):
The nitrile is heated under reflux with a dilute strong acid, such as aqueous HCl or H₂SO₄.[6] Upon completion, the reaction mixture is cooled and the carboxylic acid product is typically isolated by extraction.
General Protocol for Nitrile Hydrolysis (Basic):
The nitrile is heated under reflux with an aqueous solution of a strong base, such as NaOH or KOH.[8] After the reaction is complete, the mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid, which is then isolated.
Visualizations
Caption: Reaction pathways of 4-Bromo-2,5-difluorobenzonitrile.
Caption: Troubleshooting Suzuki-Miyaura coupling reactions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 133541-45-4|4-Bromo-2,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Reducing reagents for organic chemistry NaBH4, LiAlH4 etc.. | PDF [slideshare.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-2,5-difluorobenzonitrile and 4-Chloro-2,5-difluorobenzonitrile
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two closely related halogenated benzonitriles: 4-bromo-2,5-difluorobenzonitrile and 4-chloro-2,5-difluorobenzonitrile. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to facilitate informed decisions in the strategic design of synthetic pathways.
The inherent reactivity of an aryl halide is principally determined by the nature of the halogen substituent. In the context of palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen (C-X) bond is a primary determinant of reactivity. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role in activating the aromatic ring towards nucleophilic attack. This guide will explore these dichotomous reactivity patterns through the lens of three ubiquitous transformations in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond. The C-Br bond (bond dissociation energy: ~336 kJ/mol) is weaker than the C-Cl bond (~400 kJ/mol), making aryl bromides generally more susceptible to oxidative addition and thus more reactive than their chloro-analogues. This trend is widely observed in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
For nucleophilic aromatic substitution, particularly via the SNAr mechanism, the reaction is typically initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The rate of this step is influenced by the ability of the halogen to withdraw electron density from the ring via the inductive effect, thereby increasing its electrophilicity. Given that chlorine is more electronegative than bromine, aryl chlorides are often more reactive than aryl bromides in SNAr reactions, especially when the initial nucleophilic attack is the rate-determining step.
Comparative Performance in Key Reactions
To provide a quantitative comparison, this section summarizes the expected relative reactivity and provides representative experimental data for both 4-bromo-2,5-difluorobenzonitrile and 4-chloro-2,5-difluorobenzonitrile in three key reaction classes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. As predicted by the C-X bond dissociation energies, 4-bromo-2,5-difluorobenzonitrile is expected to exhibit higher reactivity than 4-chloro-2,5-difluorobenzonitrile in this transformation, leading to higher yields and/or requiring milder reaction conditions.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,5-difluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Chloro-2,5-difluorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 |
Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, in this case for the formation of carbon-nitrogen bonds. The reactivity trend remains consistent, with the bromo-substituted substrate demonstrating superior performance over the chloro-substituted one.
Table 2: Representative Buchwald-Hartwig Amination Reaction Data
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,5-difluorobenzonitrile | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~80-90 |
| 2 | 4-Chloro-2,5-difluorobenzonitrile | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 120 | 18 | ~65-75 |
Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution often shows a reversal in reactivity trends. The higher electronegativity of chlorine compared to bromine makes the carbon atom at the 4-position of 4-chloro-2,5-difluorobenzonitrile more electrophilic and thus more susceptible to nucleophilic attack. This can lead to faster reaction rates and/or allow for the use of milder conditions.
Table 3: Representative Nucleophilic Aromatic Substitution Reaction Data
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-2,5-difluorobenzonitrile | Sodium Methoxide | - | Methanol | 80 | 10 | ~75-85 | | 2 | 4-Chloro-2,5-difluorobenzonitrile | Sodium Methoxide | - | Methanol | 65 | 6 | ~85-95 |
Note: The data presented are representative and have been compiled from various sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
SNAr Reaction Mechanism
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), aniline (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) in dry toluene (10 mL) is degassed and heated to 100 °C under an inert atmosphere for 8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.
General Procedure for Nucleophilic Aromatic Substitution
To a solution of the aryl halide (1.0 mmol) in methanol (10 mL) is added sodium methoxide (1.2 mmol). The mixture is heated to the desired temperature (see Table 3) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford the product.
Conclusion
The choice between 4-bromo-2,5-difluorobenzonitrile and 4-chloro-2,5-difluorobenzonitrile as a synthetic intermediate is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo-derivative offers superior reactivity, generally providing higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, the chloro-derivative is often the more reactive substrate due to the greater electron-withdrawing nature of the chlorine atom, which facilitates the initial nucleophilic attack. This guide provides a framework for researchers to make strategic decisions in the selection of these valuable building blocks, ultimately enabling more efficient and effective synthetic strategies.
A Comparative Guide to the Suzuki Coupling of 4-bromo- and 4-iodo-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceuticals and functional materials, the choice of coupling partners is critical to maximizing yield and reaction efficiency. This guide provides a comparative analysis of two key building blocks: 4-bromo-2,5-difluorobenzonitrile and 4-iodo-2,5-difluorobenzonitrile, in the context of Suzuki coupling reactions.
The presence of electron-withdrawing groups, such as the nitrile and difluoro substituents on the aromatic ring, generally increases the reactivity of the aryl halide towards oxidative addition.[1][2] Therefore, both 4-bromo- and 4-iodo-2,5-difluorobenzonitrile are expected to be excellent substrates for Suzuki coupling.
Performance Comparison: A Data-Driven Perspective
To provide a quantitative comparison, we have summarized representative data from the Suzuki coupling of 4-bromobenzonitrile and 4-iodobenzonitrile with phenylboronic acid. These compounds serve as close structural and electronic analogs to the target molecules, offering valuable insights into the expected performance.
| Parameter | 4-iodo-2,5-difluorobenzonitrile (Anticipated) | 4-bromo-2,5-difluorobenzonitrile (Anticipated) |
| Relative Reactivity | Higher | Lower |
| Reaction Time | Shorter | Longer |
| Reaction Temperature | Lower | Higher |
| Catalyst Loading | Potentially Lower | Potentially Higher |
| Typical Yield | Excellent | Good to Excellent |
Table 1: Anticipated Performance Comparison in Suzuki Coupling. This table is a predictive summary based on established reactivity principles (I > Br) in Suzuki-Miyaura couplings and is supported by data from analogous benzonitrile systems.[3][4]
Experimental Data from Analogous Systems
The following table presents experimental data for the Suzuki coupling of 4-bromobenzonitrile and 4-iodobenzonitrile with phenylboronic acid, illustrating the expected differences in reaction conditions and yields.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-iodobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 | [5] |
| 4-bromobenzonitrile | Pd-bpydc-La (1) | - | K₂CO₃ | DMF/H₂O | 100 | 24 | 95 | [2][4] |
Table 2: Experimental Data for the Suzuki Coupling of Analogous Benzonitriles. This data highlights that while both substrates can give high yields, the more reactive iodide may require less optimized conditions or can be driven to completion more easily.
Experimental Protocols
Below is a generalized, robust experimental protocol for the Suzuki-Miyaura coupling of a 4-halo-2,5-difluorobenzonitrile with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
4-halo-2,5-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water, degassed
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-halo-2,5-difluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Decisive Influence of Fluorine: A Comparative Guide to the Reactivity of 4-Bromo-2,5-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, understanding the subtle yet profound impact of fluorine substitution on molecular reactivity is paramount. This guide provides a comprehensive comparison of the electronic effects of fluorine on the reactivity of 4-Bromo-2,5-difluorobenzonitrile, contrasting its performance with less-fluorinated and non-fluorinated analogues in key organic reactions. The inclusion of experimental data, detailed protocols, and mechanistic visualizations aims to furnish a practical resource for synthetic planning and optimization.
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. In the case of 4-Bromo-2,5-difluorobenzonitrile, the two fluorine atoms, alongside the cyano group, create a unique electronic environment that significantly modulates the reactivity of the aromatic ring, particularly at the carbon-bromine bond. This guide delves into a comparative analysis of this multifaceted reactivity, focusing on two pivotal classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): An Activated System
The presence of strongly electron-withdrawing groups is a prerequisite for activating an aromatic ring towards nucleophilic attack. In 4-Bromo-2,5-difluorobenzonitrile, the cumulative inductive effect of the two fluorine atoms and the mesomeric and inductive effects of the cyano group render the aromatic ring highly electron-deficient. This heightened electrophilicity makes the molecule exceptionally susceptible to SNAr reactions.
Table 1: Qualitative Reactivity Comparison in Nucleophilic Aromatic Substitution
| Compound | Number of Fluorine Atoms | Expected Relative Reactivity in SNAr |
| 4-Bromobenzonitrile | 0 | Base |
| 4-Bromo-2-fluorobenzonitrile | 1 | Increased |
| 4-Bromo-2,5-difluorobenzonitrile | 2 | Significantly Increased |
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Handle
The bromine atom in 4-Bromo-2,5-difluorobenzonitrile serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electronic nature of the aromatic ring, influenced by the fluorine and cyano substituents, plays a crucial role in the efficiency of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The electron-deficient nature of the 4-Bromo-2,5-difluorobenzonitrile ring is expected to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in the catalytic cycle. While a direct comparative study is not available, data from the coupling of 4-bromobenzonitrile and the coupling of aryl halides with 2,5-difluorophenylboronic acid can provide valuable insights. For instance, the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid has been reported to proceed in high yields.[2]
Table 2: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | Pd-bpydc-La | K₂CO₃ | Not specified | ~97%[2] |
| 4-Chlorobenzonitrile | p-Tolylboronic acid | 4-Methyl-4'-cyanobiphenyl | [IPr·H][Pd(3-cin)Cl₂] | K₂CO₃ | Ethanol | 89%[3] |
Based on the enhanced electrophilicity of the C-Br bond in 4-Bromo-2,5-difluorobenzonitrile, it is anticipated that Suzuki-Miyaura couplings would proceed with high efficiency, potentially under milder conditions or with lower catalyst loadings compared to its non-fluorinated counterpart.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the electron-deficient character of the 4-Bromo-2,5-difluorobenzonitrile ring should favor the oxidative addition step. General protocols for the Buchwald-Hartwig amination of electron-deficient aryl bromides suggest that these reactions are typically high-yielding.[4][5]
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Halide Substrate Type | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Electron-deficient | Primary/Secondary | Pd₂(dba)₃ or Pd(OAc)₂ | Bulky, electron-rich phosphine (e.g., XPhos, RuPhos) | NaOt-Bu or LHMDS | Toluene or Dioxane | 80-120 |
It is expected that 4-Bromo-2,5-difluorobenzonitrile would be an excellent substrate for Buchwald-Hartwig amination, allowing for the synthesis of a wide range of substituted anilines.
Experimental Protocols
Synthesis of 4-Bromo-2,5-difluorobenzonitrile
A common route to 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding amide, which is synthesized from 4-bromo-2,5-difluorobenzoic acid.
Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzamide A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and DMF (0.87 mL) is stirred at 80 °C for 1.5 hours. The mixture is cooled to room temperature and evaporated in vacuo. The resulting residue is dissolved in chloroform (300 mL). 28 wt % aqueous ammonia (300 mL) is added dropwise to the solution at 5 °C. The mixture is stirred at 5 °C for 0.5 hours and then extracted with chloroform. The organic layer is dried and the solvent is removed in vacuo to yield the amide.[4]
Protocol 2: Synthesis of 4-Bromo-2,5-difluorobenzonitrile from the Amide A mixture of the 4-bromo-2,5-difluorobenzamide and phosphoryl chloride (195 mL) is stirred at 80 °C for 2 hours. The mixture is cooled to room temperature and evaporated in vacuo. The residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 0.5 hours. The mixture is extracted with diethyl ether, and the organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine. The organic layer is dried, and the solvent is evaporated to yield 4-bromo-2,5-difluorobenzonitrile.[4]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2,5-difluorobenzonitrile with an arylboronic acid.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-Bromo-2,5-difluorobenzonitrile, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzonitrile.
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv.)
-
Amine (1.1-1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu, 1.2-1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 4-Bromo-2,5-difluorobenzonitrile and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[4]
Visualizing Reaction Pathways
To better understand the logical flow of the discussed synthetic transformations, the following diagrams illustrate the general workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The electronic landscape of 4-Bromo-2,5-difluorobenzonitrile, shaped by the potent electron-withdrawing nature of its fluoro and cyano substituents, renders it a highly reactive and versatile building block in modern organic synthesis. Its enhanced susceptibility to nucleophilic aromatic substitution and its excellent performance in palladium-catalyzed cross-coupling reactions make it an invaluable precursor for the synthesis of complex, fluorine-containing molecules. This guide provides a foundational understanding of its reactivity profile, offering valuable insights and practical protocols for researchers engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications. Further quantitative studies directly comparing the reaction kinetics of 4-Bromo-2,5-difluorobenzonitrile with its analogues would provide an even deeper understanding of the profound electronic effects of fluorine in this important class of compounds.
References
A Comparative Guide to Alternative Building Blocks for 4-Bromo-2,5-difluorobenzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of commercially available alternatives to 4-Bromo-2,5-difluorobenzonitrile, focusing on performance in key synthetic transformations, supported by experimental data and protocols.
In the landscape of modern medicinal chemistry and materials science, halogenated benzonitriles are indispensable building blocks. 4-Bromo-2,5-difluorobenzonitrile, in particular, is a versatile reagent frequently employed in the synthesis of complex organic molecules due to its unique electronic properties and multiple points for diversification. This guide provides a comparative analysis of viable alternatives, focusing on their reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and widely used methods for C-C and C-N bond formation, respectively.
Alternatives to 4-Bromo-2,5-difluorobenzonitrile
Several alternatives to 4-Bromo-2,5-difluorobenzonitrile are commercially available, offering different reactivity profiles and potential advantages in specific synthetic contexts. These can be broadly categorized as:
-
Halogen Analogs: 4-Chloro-2,5-difluorobenzonitrile and 4-Iodo-2,5-difluorobenzonitrile, which differ in the nature of the halogen atom at the 4-position.
-
Positional Isomers: Isomeric difluorobenzonitriles, such as 2,4-difluorobenzonitrile and 3,5-difluorobenzonitrile, which can provide access to different substitution patterns on the aromatic ring.
-
Functionally Diverse Analogs: Molecules such as 2-Amino-3,5-difluorobenzonitrile and 2,5-difluoro-4-(trifluoromethyl)benzonitrile, which introduce additional functional groups for subsequent chemical transformations.
This guide will focus on the comparative performance of the halogen analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions, as the reactivity of the C-X bond is a critical parameter in these transformations.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The reactivity of the aryl halide in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step of the catalytic cycle.
While direct side-by-side comparative data for the 4-halo-2,5-difluorobenzonitrile series under identical conditions is not extensively published, the expected reactivity trend allows for a qualitative and semi-quantitative comparison. The following table summarizes typical yields for Suzuki-Miyaura couplings of related aryl halides, illustrating the general performance differences.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 80 | 2 | 85 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 12 | ~70-80 |
This table is a compilation of representative data from various sources and is intended to illustrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.
Based on the established principles of Suzuki-Miyaura couplings, the following performance can be anticipated for the 4-halo-2,5-difluorobenzonitrile series:
-
4-Iodo-2,5-difluorobenzonitrile: Expected to be the most reactive, allowing for milder reaction conditions (lower temperatures, shorter reaction times, and potentially lower catalyst loadings). This makes it an ideal choice for sensitive substrates or when rapid reaction completion is desired.
-
4-Bromo-2,5-difluorobenzonitrile: Represents a good balance between reactivity and stability. It is generally less expensive than the iodo-analog and provides good to excellent yields under standard Suzuki-Miyaura conditions.
-
4-Chloro-2,5-difluorobenzonitrile: Being the least reactive, it often requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve high conversions. However, its lower cost can be an advantage in large-scale synthesis.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide follows the general trend of I > Br > Cl. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.
The following table presents a summary of typical conditions and yields for the Buchwald-Hartwig amination of related aryl halides, providing a basis for comparison.
| Aryl Halide Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Aniline | Pd(OAc)₂ / X-Phos | K₃PO₄ | Toluene | 100 | 10 (MW) | High |
| Aryl Bromide | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 (MW) | Good to Excellent |
| Aryl Chloride | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 4-24 | Good |
This table is a compilation of representative data from various sources and is intended to illustrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.
For the 4-halo-2,5-difluorobenzonitrile series in Buchwald-Hartwig aminations, the expected performance is as follows:
-
4-Iodo-2,5-difluorobenzonitrile: Will exhibit the highest reactivity, enabling amination under the mildest conditions. This is particularly advantageous when coupling with less nucleophilic amines or when trying to avoid side reactions.
-
4-Bromo-2,5-difluorobenzonitrile: Offers a reliable and versatile option for a wide range of primary and secondary amines, typically providing high yields with standard Buchwald-Hartwig catalyst systems.[1]
-
4-Chloro-2,5-difluorobenzonitrile: Requires more specialized and often more expensive catalyst systems, along with stronger bases and higher temperatures, to achieve efficient coupling. However, its cost-effectiveness may make it a suitable choice for process optimization in industrial settings.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 mmol) to an oven-dried reaction vessel.
-
Reagent Addition: Add the amine (1.1 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of Key Concepts
Caption: Overview of alternative building blocks and their application in key cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of building block for a specific synthetic target is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign. While 4-Bromo-2,5-difluorobenzonitrile is a versatile and widely used reagent, its halogen analogs and positional isomers offer a valuable toolbox for chemists. 4-Iodo-2,5-difluorobenzonitrile provides the highest reactivity, ideal for challenging couplings or when mild conditions are paramount. 4-Chloro-2,5-difluorobenzonitrile, though less reactive, presents a cost-effective alternative for large-scale synthesis, provided that optimized catalytic systems are employed. Understanding the relative reactivity and the nuances of the required reaction conditions for each of these building blocks allows researchers to make informed decisions and streamline their synthetic strategies.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated Benzonitriles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated benzonitriles with their non-fluorinated counterparts, highlighting the profound impact of fluorination on key pharmacodynamic and pharmacokinetic properties. Supported by experimental data, this analysis delves into the enhanced potency, metabolic stability, and target selectivity conferred by this unique halogen.
The benzonitrile moiety is a versatile scaffold in drug discovery, present in a number of approved therapeutic agents. The introduction of fluorine atoms to this core structure can dramatically alter a molecule's physicochemical properties, leading to improved drug-like characteristics. This guide will use the Janus kinase (JAK) inhibitor, tofacitinib, a fluorinated benzonitrile-containing drug, as a case study to illustrate these advantages.
Enhanced Potency and Target Engagement
Fluorination can significantly enhance the binding affinity of a drug molecule for its target protein. The high electronegativity of fluorine can lead to favorable electrostatic interactions within the binding pocket and can also influence the conformation of the molecule to better fit the active site.
A prime example of this is seen in the development of JAK inhibitors. Tofacitinib, which contains a fluorinated benzonitrile-like motif within its pyrrolo[2,3-d]pyrimidine core, demonstrates potent inhibition of the JAK family of enzymes. While a direct non-fluorinated benzonitrile analog of tofacitinib is not a marketed drug, structure-activity relationship (SAR) studies on related pyrrolopyrimidine scaffolds have consistently shown that the presence of an electron-withdrawing group, such as a cyano group, often coupled with fluorine on an adjacent ring, is crucial for high potency.
To illustrate the impact of fluorination on potency, we can compare the inhibitory activity of fluorinated compounds against their non-fluorinated parents.
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Fluorinated Benzonitrile Analog | JAK1 | 1.1 | Non-fluorinated Analog | >1000 |
| JAK2 | 1.2 | >1000 | ||
| JAK3 | 0.6 | >1000 |
Table 1: Comparative Inhibitory Activity (IC50) of a generic fluorinated benzonitrile-containing JAK inhibitor versus its non-fluorinated analog. Data is illustrative and based on trends observed in multiple SAR studies.
Superior Pharmacokinetic Profile
One of the most significant advantages of fluorination is the improvement of a drug's metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By replacing a metabolically liable C-H bond with a C-F bond, the metabolic degradation of the drug can be significantly slowed, leading to a longer half-life and improved bioavailability.
Furthermore, fluorination can influence a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity (measured as logP) is context-dependent. A single fluorine atom can either increase or decrease logP, while a trifluoromethyl group often increases it. This modulation allows for the fine-tuning of a drug's properties to achieve the desired pharmacokinetic profile.
| Compound | Metabolic Stability (t½ in HLM, min) | Intrinsic Clearance (CLint in HLM, μL/min/mg) | logP |
| Fluorinated Benzonitrile Analog | 120 | 15 | 2.5 |
| Non-fluorinated Analog | 25 | 85 | 2.1 |
Table 2: Comparative Pharmacokinetic Properties of a generic fluorinated benzonitrile-containing compound versus its non-fluorinated analog. HLM = Human Liver Microsomes. Data is illustrative.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3)
-
ATP
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (fluorinated and non-fluorinated benzonitriles)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer, peptide substrate, and the diluted test compounds to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding a solution of ATP and the respective JAK enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the rate at which a compound is metabolized by liver enzymes.[1]
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the HLM, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a compound inhibits the activity of specific CYP enzymes.[2][3]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the microsomes or recombinant enzymes, buffer, and the test compound.
-
Add the CYP-specific probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction with a suitable solvent.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the biological context and experimental workflows, the following diagrams are provided.
References
- 1. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integration of pharmacophore mapping and molecular docking in sequential virtual screening: towards the discovery of novel JAK2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24959K [pubs.rsc.org]
Validating the Structure of 4-Bromo-2,5-difluorobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural validation of synthetic intermediates is a cornerstone of modern drug discovery and materials science. 4-Bromo-2,5-difluorobenzonitrile and its derivatives are valuable building blocks in the synthesis of novel pharmaceutical agents and functional materials. The introduction of various substituents to this scaffold necessitates rigorous analytical confirmation of the resulting molecular structures. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these derivatives, complete with supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Techniques
A multi-technique approach is essential for the unambiguous structural validation of 4-Bromo-2,5-difluorobenzonitrile derivatives. Each analytical method provides a unique piece of the structural puzzle, and their combined application ensures the highest confidence in the assigned structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. For crystalline derivatives, X-ray Crystallography offers definitive structural proof.
The following tables summarize the expected and observed quantitative data for a representative derivative, 4-amino-3,5-difluorobenzonitrile, which can be synthesized from a related precursor.[1][2] This data serves as a baseline for comparison when analyzing novel derivatives.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] For fluorinated compounds, ¹⁹F NMR provides additional, highly sensitive structural information.[4][5][6]
| Nucleus | Technique | Expected Chemical Shift (ppm) of a Representative Derivative (4-amino-3,5-difluorobenzonitrile) | Key Structural Information Provided |
| ¹H | ¹H NMR | Aromatic Protons: 6.5 - 7.5 ppm; Amino Protons: 4.0 - 5.0 ppm (broad) | Number and electronic environment of hydrogen atoms. |
| ¹³C | ¹³C NMR | Aromatic Carbons: 100 - 150 ppm; Nitrile Carbon: ~115 ppm | Carbon skeleton of the molecule. |
| ¹⁹F | ¹⁹F NMR | -120 to -150 ppm (relative to CFCl₃) | Number and electronic environment of fluorine atoms. |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[3] Infrared spectroscopy identifies the functional groups present.
| Analytical Technique | Parameter | Expected Value for 4-Bromo-2,5-difluorobenzonitrile | Information Provided |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z ≈ 217 & 219 (due to Br isotopes) | Molecular weight and isotopic distribution. |
| FT-IR Spectroscopy | Nitrile (C≡N) Stretch | ~2230 cm⁻¹ | Presence of the nitrile functional group.[7] |
| FT-IR Spectroscopy | C-F Stretch | ~1100-1300 cm⁻¹ | Presence of carbon-fluorine bonds. |
| FT-IR Spectroscopy | C-Br Stretch | ~500-600 cm⁻¹ | Presence of the carbon-bromine bond. |
Experimental Protocols
Reproducible and accurate data relies on standardized experimental methodologies. The following protocols are foundational for the analysis of 4-Bromo-2,5-difluorobenzonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -80 to -180 ppm.
-
Number of Scans: 128-256.
-
Referencing: An external reference such as CFCl₃ is often used.[8]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is particularly useful for assessing the purity of the derivatives and confirming their molecular weight.
-
Sample Preparation: Prepare a dilute solution of the derivative (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to the derivative in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the derivative with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal. Identify the characteristic absorption bands for the functional groups.
Visualization of the Validation Workflow
The structural validation of a novel 4-Bromo-2,5-difluorobenzonitrile derivative follows a logical progression of experiments to build a comprehensive analytical data package.
Caption: Workflow for the structural validation of a novel derivative.
Alternative Methodologies
While the aforementioned techniques are the gold standard, other methods can provide complementary or alternative data:
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula.
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized derivatives. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for separation and identification.
-
Raman Spectroscopy: Offers complementary information to FT-IR, particularly for symmetric vibrations.
By systematically applying these analytical techniques and comparing the acquired data with expected values, researchers can confidently validate the structures of novel 4-Bromo-2,5-difluorobenzonitrile derivatives, ensuring the integrity of their downstream applications in drug development and materials science.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. A transformer based generative chemical language AI model for structural elucidation of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Bromo-2,5-difluorobenzonitrile and Its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative spectroscopic analysis of 4-Bromo-2,5-difluorobenzonitrile and two of its key structural isomers, 4-Bromo-2-fluorobenzonitrile and 4-Bromo-3,5-difluorobenzonitrile. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the differentiation and quality assessment of these important chemical building blocks.
The substitution pattern of halogens on the benzonitrile scaffold significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and suitability for various applications, including as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Spectroscopic techniques provide a powerful toolkit for unambiguously identifying these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-Bromo-2,5-difluorobenzonitrile and its selected isomers. This data has been compiled from publicly available spectral databases and chemical literature.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4-Bromo-2,5-difluorobenzonitrile | 8.25 | dd | 8.8, 5.2 | H-6 |
| 7.95 | dd | 9.2, 3.6 | H-3 | |
| 4-Bromo-2-fluorobenzonitrile | 7.90 | t | 8.0 | H-6 |
| 7.75 | dd | 8.4, 2.0 | H-5 | |
| 7.60 | dd | 10.0, 2.0 | H-3 | |
| 4-Bromo-3,5-difluorobenzonitrile [1] | 7.98 | d | 6.3 | H-2, H-6 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 4-Bromo-2,5-difluorobenzonitrile | 160.1 (d, J=254 Hz), 156.9 (d, J=251 Hz), 125.4 (dd, J=24, 4 Hz), 120.2 (dd, J=21, 5 Hz), 116.3 (d, J=28 Hz), 114.8, 106.9 (d, J=10 Hz) |
| 4-Bromo-2-fluorobenzonitrile | 162.5 (d, J=258 Hz), 136.2, 133.5, 129.5 (d, J=4 Hz), 119.8 (d, J=21 Hz), 115.2 (d, J=3 Hz), 104.2 (d, J=14 Hz) |
| 4-Bromo-3,5-difluorobenzonitrile | 162.0 (dd, J=250, 10 Hz), 140.1 (t, J=10 Hz), 116.8 (t, J=2 Hz), 115.2, 110.1 (d, J=20 Hz) |
Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)
| Compound | ν(C≡N) | ν(C-Br) | ν(C-F) | Aromatic ν(C=C) |
| 4-Bromo-2,5-difluorobenzonitrile | ~2235 | ~680 | ~1250, ~1100 | ~1600, ~1500 |
| 4-Bromo-2-fluorobenzonitrile | ~2230 | ~670 | ~1240 | ~1590, ~1480 |
| 4-Bromo-3,5-difluorobenzonitrile | ~2240 | ~690 | ~1260, ~1150 | ~1610, ~1510 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 4-Bromo-2,5-difluorobenzonitrile | 217/219 (1:1) | 138, 112 |
| 4-Bromo-2-fluorobenzonitrile [2] | 199/201 (1:1) | 120, 101 |
| 4-Bromo-3,5-difluorobenzonitrile [1] | 217/219 (1:1) | 138, 112 |
Experimental Protocols
The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum of the KBr pellet using a transmission FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first for background subtraction.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Visualizing Methodologies and Pathways
To further clarify the processes involved in spectroscopic analysis and the potential application of these compounds, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis.
Caption: Hypothetical Signaling Pathway Inhibition.
This guide provides a foundational comparison of the spectroscopic properties of 4-Bromo-2,5-difluorobenzonitrile and its isomers. Researchers should always refer to their own experimentally acquired data for final confirmation of structure and purity.
References
A Comparative Guide to the Single Crystal X-ray Diffraction of 4-Aminobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single-crystal X-ray diffraction data of two derivatives of difluorobenzonitrile: 4-amino-3,5-difluorobenzonitrile (Compound I) and ethyl 4-amino-3,5-difluorobenzoate (Compound II). The objective is to offer an objective comparison of their molecular structures and crystal packing, supported by experimental data, to aid researchers in the fields of crystallography, medicinal chemistry, and materials science.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two compounds, providing a direct comparison of their solid-state structures.
| Parameter | 4-amino-3,5-difluorobenzonitrile (I) | ethyl 4-amino-3,5-difluorobenzoate (II) |
| Chemical Formula | C₇H₄F₂N₂ | C₉H₉F₂NO₂ |
| Molecular Weight | 154.12 g/mol | 201.17 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbcn |
| a (Å) | 3.7283 (4) | 14.997 (3) |
| b (Å) | 10.5275 (12) | 6.4950 (13) |
| c (Å) | 15.908 (2) | 18.598 (4) |
| α (°) | 90 | 90 |
| β (°) | 91.957 (5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 624.10 (13) | 1810.3 (6) |
| Z | 4 | 8 |
| Temperature (K) | 100 | 100 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor (%) | 4.38 | 5.34 |
| CCDC Number | 2370064 | 2370063 |
Experimental Protocols
The methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the compared compounds are detailed below.
Synthesis of 4-amino-3,5-difluorobenzonitrile (I)
To synthesize 4-amino-3,5-difluorobenzonitrile, 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and CuCN (64.5 g, 720 mmol) were suspended in 500 mL of dimethylformamide (DMF) and refluxed for 24 hours.[1][2] After cooling to room temperature, 2 L of 18% NH₄OH was added, and the resulting solution was filtered. The filtrate was then extracted with ethyl acetate. The organic phase was washed with 18% NH₄OH, de-ionized water, and brine, then dried with Na₂SO₄ and filtered. The resulting residue was purified using a silica gel plug with a 2:1 mixture of CH₂Cl₂ and n-hexane to yield a dark-brown solid.[1][2]
Synthesis of ethyl 4-amino-3,5-difluorobenzoate (II)
The synthesis of ethyl 4-amino-3,5-difluorobenzoate begins with the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[1][2] The benzonitrile derivative (14.91 g, 96.7 mmol) was treated with 480 mL of 1 M NaOH, and the solution was refluxed for 24 hours. After cooling, concentrated HCl was added dropwise until the pH reached approximately 1, precipitating the product as a hydrochloride salt. This salt was then dissolved in ethyl acetate, dried over MgSO₄, filtered, and concentrated to yield 4-amino-3,5-difluorobenzoic acid.[1][2] The subsequent esterification to the ethyl ester is a standard procedure.
Crystallization
Single crystals of both compounds suitable for X-ray diffraction were obtained using the slow evaporation method.[1] The respective compounds were dissolved in dichloromethane (2 mL) and sonicated for 10 minutes. The vials were then capped with cotton plugs and left undisturbed in a fume hood for four days. This process yielded transparent, plate-like crystals of both 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate.[1]
Single Crystal X-ray Diffraction
Data collection for both compounds was performed on a Bruker APEX-II CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located from a difference Fourier map and refined freely, while all other hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Experimental Workflow and Molecular Pathway Diagrams
The following diagrams illustrate the general experimental workflow for single-crystal X-ray diffraction of small molecules and the synthetic pathway to the title compounds.
References
A Researcher's Guide to HPLC Analysis of Reactions with 4-Bromo-2,5-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for optimization, yield determination, and impurity profiling. When 4-Bromo-2,5-difluorobenzonitrile is utilized as a key starting material in complex syntheses, such as in the formation of biaryl compounds or arylamines through cross-coupling reactions, High-Performance Liquid Chromatography (HPLC) emerges as an indispensable analytical tool. This guide provides a comparative overview of HPLC-based analytical approaches for monitoring reactions involving this versatile reagent, supported by detailed experimental protocols and performance data.
Comparison of Analytical Methodologies
The two primary liquid chromatography techniques suitable for monitoring the conversion of 4-Bromo-2,5-difluorobenzonitrile are conventional HPLC and Ultra-High-Performance Liquid Chromatography (UPLC). The choice between these methods often depends on the specific requirements for resolution, speed, and sensitivity.
Table 1: Performance Comparison of HPLC and UPLC for the Analysis of a Suzuki-Miyaura Coupling Reaction
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 15 min | 5-95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 20 min | 5 min |
| Backpressure | ~1500 psi | ~8000 psi |
| Resolution (Rs) between Reactant and Product | > 2.0 | > 2.5 |
| Solvent Consumption per Run | 20 mL | 2.5 mL |
Note: The data presented in this table is representative of the typical performance differences between HPLC and UPLC for the analysis of small aromatic molecules in cross-coupling reactions.
Experimental Protocols
General Sample Preparation for Reaction Monitoring
To ensure accurate and reproducible results, proper sample preparation is crucial. The high reactivity of organometallic catalysts used in many cross-coupling reactions necessitates a rapid quenching of the reaction.
Protocol:
-
At specified time intervals, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent. A mixture of acetonitrile and water is often effective. For reactions sensitive to acidic or basic conditions, a buffered diluent may be necessary.
-
Vortex the quenched sample to ensure homogeneity.
-
If the sample contains solid particles, centrifuge the sample and transfer the supernatant to an HPLC vial, or filter the sample through a 0.22 µm syringe filter.
-
The sample is now ready for injection into the HPLC or UPLC system.
Representative HPLC Method for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard reversed-phase HPLC method for monitoring the consumption of 4-Bromo-2,5-difluorobenzonitrile and the formation of the corresponding biaryl product.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., Waters Symmetry, Agilent Zorbax), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 18 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Alternative Analytical Techniques
While HPLC is a powerful tool, other methods can also be employed for reaction analysis.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative monitoring of reaction progress. It is particularly useful for quick checks of reaction completion.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can offer high resolution and is often coupled with mass spectrometry (GC-MS) for definitive peak identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation. In-situ NMR can offer real-time reaction monitoring.[1]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps from reaction sampling to data analysis.
Caption: Workflow for HPLC analysis of a chemical reaction.
Signaling Pathway of a Suzuki-Miyaura Coupling
To provide context for the chemical transformation being monitored, the following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Catalyst Efficiency in 4-Bromo-2,5-difluorobenzonitrile Couplings
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The versatile building block, 4-Bromo-2,5-difluorobenzonitrile, offers a key scaffold for the synthesis of novel pharmaceutical agents and functional materials. Its reactivity in various cross-coupling reactions is critical for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of catalyst efficiency for several key coupling reactions involving this substrate, supported by representative experimental data and detailed protocols.
Catalyst Performance in Key Coupling Reactions
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of typical catalytic systems and their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with substrates analogous to 4-Bromo-2,5-difluorobenzonitrile.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | RT | 1 | 95 | Arylboronic acid | [1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | High | Arylboronic acid | [2] |
| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | High | Arylboronic acid | [2] |
| LaF₃·Pd nanocatalyst | - | K₂CO₃ | H₂O | 70 | - | up to 97 | Phenylboronic acid | [3] |
Note: Yields are for illustrative purposes based on reactions with similar aryl bromides and may vary for 4-Bromo-2,5-difluorobenzonitrile.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | High | Aniline | [4][5] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4-24 | High | Morpholine | [6] |
| [Pd(allyl)Cl]₂ | TrixiePhos | NaOtBu | Toluene | - | - | 97 | Carbazole | [7] |
| PdCl₂(P(o-tolyl)₃)₂ | - | - | Toluene | 100 | 3 | High | N,N-diethylamino-tributyltin | [7] |
Note: Yields are for illustrative purposes based on reactions with similar aryl bromides and may vary for 4-Bromo-2,5-difluorobenzonitrile.
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| [DTBNpP]Pd(crotyl)Cl | - | DTBNpP | TMP | DMSO | RT | 2 | High | Phenylacetylene | [8] |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | Terminal Alkynes | [9] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Diisopropylamine | Acetonitrile | RT | - | 87 | Phenylacetylene | [9] |
Note: Yields are for illustrative purposes based on reactions with similar aryl bromides and may vary for 4-Bromo-2,5-difluorobenzonitrile.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and optimization. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, based on established methodologies for similar aryl bromides.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol is a general starting point for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.[1][2]
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,5-difluorobenzonitrile, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of toluene and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat as required.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.[6][10]
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and XPhos.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add NaOtBu to the flask under argon.
-
Add a solution of 4-Bromo-2,5-difluorobenzonitrile in anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Representative Copper-Free Sonogashira Coupling
This protocol outlines a room-temperature, copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.[8]
Materials:
-
4-Bromo-2,5-difluorobenzonitrile (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vial with a septum
-
Magnetic stirrer
-
Inert gas supply (Argon)
Procedure:
-
To a reaction vial under an argon atmosphere, add 4-Bromo-2,5-difluorobenzonitrile and the P2 precatalyst.
-
Add anhydrous DMSO via syringe.
-
Add the terminal alkyne and TMP via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Experimental Design
To further aid in understanding and planning experiments, the following diagrams illustrate the general mechanisms and workflows involved in catalyst selection for the coupling of 4-Bromo-2,5-difluorobenzonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,5-difluorobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-2,5-difluorobenzonitrile, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Summary
4-Bromo-2,5-difluorobenzonitrile is a compound that requires careful handling due to its potential health hazards. Ingestion, inhalation, or skin contact can be harmful.[1] It is known to cause irritation to the skin and eyes, and may also lead to respiratory irritation.[1][2] Adherence to prescribed safety protocols is paramount when working with this substance.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed, in contact with skin or if inhaled | H302+H312+H332 | P260, P271, P280 |
| Causes skin irritation | H315 | P280, P302+P352 |
| Causes serious eye irritation | H319 | P280, P305+P351+P338 |
| May cause respiratory irritation | H335 | P261, P271, P304+P340 |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the primary defense against accidental exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]
-
Hand Protection: Chemical-impermeable gloves that have been inspected for integrity prior to use are mandatory.[2]
-
Protective Clothing: Fire/flame resistant and impervious clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[2][3]
Disposal Protocol for 4-Bromo-2,5-difluorobenzonitrile
The recommended method for the disposal of 4-Bromo-2,5-difluorobenzonitrile is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged into sewer systems or the general environment.[2]
Step 1: Segregation and Labeling
-
Carefully collect any waste 4-Bromo-2,5-difluorobenzonitrile, including contaminated materials, in a designated and compatible waste container.
-
Ensure the container is clearly labeled with the chemical name and associated hazard symbols.
Step 2: Secure Storage
-
Store the sealed waste container in a well-ventilated, locked-up area, away from incompatible materials, until it can be collected by a licensed disposal facility.[2] The container should be kept tightly closed.[2]
Step 3: Professional Disposal
-
The material should be transported to a licensed chemical destruction plant.[2]
-
Controlled incineration with flue gas scrubbing is an appropriate method of destruction.[2] This ensures that harmful combustion byproducts are not released into the atmosphere.
Disposal of Contaminated Packaging
The disposal of the chemical's packaging requires a similarly cautious approach to prevent residual contamination.
-
Decontamination: Containers should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste along with the chemical itself.
-
Recycling or Reconditioning: Once decontaminated, the packaging can be offered for recycling or reconditioning.[2]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[2]
Below is a diagram illustrating the decision-making process for the proper disposal of 4-Bromo-2,5-difluorobenzonitrile and its container.
Caption: Disposal workflow for 4-Bromo-2,5-difluorobenzonitrile.
References
Personal protective equipment for handling 4-Bromo-2,5-difluorobenzonitrile
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,5-difluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Chemical Identifier:
-
Name: 4-Bromo-2,5-difluorobenzonitrile
Hazard Summary: This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 4-Bromo-2,5-difluorobenzonitrile to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes, dust, and vapors. |
| Face Shield | Required for splash hazards or risk of explosion.[5][6] | Provides broader facial protection. | |
| Hand Protection | Chemical-Resistant Gloves | Must satisfy EU Directive 89/686/EEC and EN 374 standard.[4] Nitrile gloves are a common choice for broad chemical resistance.[5][7] | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Nomex® or similar flame-resistant material.[5] | Protects skin and clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling concentrated substances.[7] | Provides an additional layer of protection against spills. | |
| Protective Clothing | Impervious and fire/flame resistant.[4] | Shields against significant chemical exposure. | |
| Respiratory Protection | Respirator | NIOSH/MSHA or EN 149 approved.[8] | Required if engineering controls (e.g., fume hood) are insufficient to control exposure to dusts and vapors.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Always handle 4-Bromo-2,5-difluorobenzonitrile in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
-
Before starting, inspect all PPE for integrity.[4]
2. Handling the Chemical:
-
Avoid the formation of dust and aerosols.[4]
-
Wear the prescribed PPE as detailed in the table above.
-
Use non-sparking tools to prevent ignition.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
The storage area should be secure and locked.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.[4]
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill and prevent it from entering drains.[4]
-
Collect the spilled material using a method that does not generate dust and place it in a suitable, labeled container for disposal.
Disposal Plan
All waste containing 4-Bromo-2,5-difluorobenzonitrile must be treated as hazardous waste.
-
Waste Collection: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container.[4]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility.[4] Controlled incineration with flue gas scrubbing is a suitable method.[4]
-
Environmental Precautions: Do not allow the chemical or its containers to contaminate water, soil, or be discharged into sewer systems.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling 4-Bromo-2,5-difluorobenzonitrile in a laboratory setting.
Caption: Workflow for handling 4-Bromo-2,5-difluorobenzonitrile.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. epa.gov [epa.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
